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  • Product: 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide
  • CAS: 16382-39-1

Core Science & Biosynthesis

Foundational

Spectroscopic data for N-methylindole-3-glyoxylamide

An In-depth Technical Guide to the Spectroscopic Characterization of N-methylindole-3-glyoxylamide Introduction to N-methylindole-3-glyoxylamide N-methylindole-3-glyoxylamide belongs to the indole-3-glyoxylamide scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-methylindole-3-glyoxylamide

Introduction to N-methylindole-3-glyoxylamide

N-methylindole-3-glyoxylamide belongs to the indole-3-glyoxylamide scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including applications as tubulin polymerization inhibitors and ligands for the translocator protein (TSPO)[1][2]. Accurate and comprehensive characterization of these molecules is the bedrock of any research and development program, ensuring compound identity, purity, and structural integrity. This guide details the expected outcomes from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure.

Caption: Molecular structure of N-methylindole-3-glyoxylamide.

General Spectroscopic Workflow

A systematic approach is crucial for unambiguous structure elucidation. The following workflow ensures that data from multiple techniques are integrated logically.

Caption: A typical workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis post-synthesis, providing the molecular weight of the compound and offering structural clues through its fragmentation pattern.

Predicted Molecular Data

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Exact Mass 202.0742 Da
Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical; it must be volatile and capable of dissolving the analyte without reacting with it.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Direct infusion provides a steady signal for accurate mass measurement and fragmentation studies.

  • Data Acquisition (Positive Ion Mode): Acquire the full scan mass spectrum in positive ion mode. N-methylindole-3-glyoxylamide is expected to readily protonate to form the [M+H]⁺ ion (m/z 203.0820) or form adducts with sodium [M+Na]⁺ (m/z 225.0639).

  • Tandem MS (MS/MS): Select the [M+H]⁺ precursor ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum. Varying the collision energy allows for controlled fragmentation, revealing key structural motifs.

Predicted Fragmentation Pathway

The indole and glyoxylamide moieties provide predictable fragmentation points. The primary cleavages are expected around the amide and carbonyl groups.

Fragmentation Parent [M+H]⁺ m/z = 203.08 Frag1 Loss of CONH₂ (Amide cleavage) m/z = 159.05 Parent->Frag1 - 44 Da Frag2 Loss of CO (Acylium ion) m/z = 131.06 Frag1->Frag2 - 28 Da Frag3 N-Methylindole Cation m/z = 130.07 Frag2->Frag3 - H

Caption: Predicted key fragmentations for N-methylindole-3-glyoxylamide.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation like KBr pellets is needed, which minimizes sample handling and potential contamination.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O).

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Predicted Characteristic IR Absorption Bands

The spectrum of N-methylindole-3-glyoxylamide is expected to be dominated by absorptions from the amide and carbonyl groups, as well as the indole ring.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Reference
3400 - 3200Medium, BroadN-H Stretch (Amide)The primary amide shows two bands (symmetric and asymmetric stretches). Broadening is due to hydrogen bonding.[3]
3100 - 3000MediumAromatic C-H StretchCharacteristic of the C-H bonds on the indole ring.[4]
2950 - 2850WeakAliphatic C-H StretchCorresponds to the N-methyl group.
~1710StrongC=O Stretch (Ketone)The α-keto group adjacent to the indole ring. Its position can be influenced by conjugation.[5]
~1670StrongC=O Stretch (Amide I)The primary amide carbonyl stretch is a very strong and characteristic absorption.[3]
~1610MediumN-H Bend (Amide II)This band arises from the bending vibration of the primary amide N-H bond.[6]
1580 - 1450Medium-StrongC=C Stretch (Aromatic)Vibrations of the carbon-carbon bonds within the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. However, if solubility is low or hydrogen bonding is a key feature to observe, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it readily dissolves polar compounds and slows the exchange of labile protons (like N-H), making them easier to observe.[7]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution), lock onto the deuterium signal of the solvent, and tune/shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquiring at least 8 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[8]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The chemical shifts are highly dependent on the solvent. DMSO-d₆ is chosen here for its ability to resolve the amide protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Reference
~8.30s1HH2The proton at C2 of the indole ring is typically downfield due to the electron-withdrawing glyoxylamide group and its proximity to the ring nitrogen.[9]
~8.15d1HH4This peri-proton is deshielded by the C3-substituent and the ring current.
~7.80br s1HAmide N-HLabile amide protons appear as broad singlets; their chemical shift is concentration and temperature-dependent.
~7.65d1HH7
~7.55br s1HAmide N-HThe second amide proton may have a slightly different chemical shift.
~7.30t1HH6
~7.25t1HH5Protons H5 and H6 form a classic triplet-triplet pattern in the benzene portion of the indole ring.[10]
~3.90s3HN-CH₃The N-methyl group is a sharp singlet, typically found in this region for N-methylindoles.[10]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale and Reference
~185.0CC=O (Ketone)Ketone carbonyls in α,β-unsaturated or conjugated systems are highly deshielded.
~165.0CC=O (Amide)Amide carbonyls are also significantly downfield.
~138.0CC7aQuaternary carbon of the indole ring fused to the benzene ring.
~135.0CHC2The C2 carbon is deshielded by the adjacent nitrogen and the substituent.
~127.0CC3aThe other quaternary carbon at the ring junction.
~125.0CHC4
~123.0CHC6
~121.5CHC5Chemical shifts for the benzene portion of the indole ring are standard but influenced by the C3 substituent.[11]
~112.0CC3The C3 carbon bearing the substituent is shifted downfield compared to unsubstituted indole.
~110.0CHC7
~33.0CH₃N-CH₃The N-methyl carbon is a characteristic upfield signal.[10]

Synthesis Outline

The most common route to N-substituted indole-3-glyoxylamides involves a two-step, one-pot procedure starting from the corresponding N-substituted indole.[12][13]

  • Acylation: N-methylindole is reacted with oxalyl chloride in an anhydrous aprotic solvent like THF or diethyl ether at 0 °C. This forms a highly reactive N-methylindole-3-glyoxylyl chloride intermediate in situ.

  • Amidation: A solution of aqueous ammonia is added to the reaction mixture containing the intermediate. The amine attacks the electrophilic acyl chloride, and after warming to room temperature and stirring, the desired N-methylindole-3-glyoxylamide product is formed. Purification is typically achieved via recrystallization or column chromatography.

Conclusion

The spectroscopic characterization of N-methylindole-3-glyoxylamide relies on a synergistic application of MS, IR, and NMR techniques. This guide provides a robust predictive framework and detailed experimental protocols to enable researchers to confidently identify and characterize this important class of molecules. By understanding the rationale behind the expected spectral features and the nuances of the experimental setup, scientists can ensure the generation of high-quality, reliable data essential for advancing drug discovery and chemical research.

References

  • PubChem. Indole-3-glyoxylamide, N-isopropyl-1-methyl-. National Center for Biotechnology Information. [Link]

  • S. Jana, et al. Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Royal Society of Chemistry. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0181927). [Link]

  • Hay, D. A., et al. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Da Settimo, F., et al. Novel N,N-dialkyl-2-arylindol-3-ylglyoxylamides Probing the L1 pocket of the Translocator Protein Binding Site. CORE. [Link]

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Talele, T. T. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Chodvadiya, V. D., et al. Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. World Scientific News. [Link]

  • SpectraBase. 2-Methylindole-3-yl-glyoxyldiallylamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 2-Methylindole-3-yl-glyoxyldiisopropylamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. N‐Methylindole. [Link]

  • Carroll, A. R., et al. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. [Link]

  • Taliani, S., et al. Evaluation of novel N1-methyl-2-phenylindol-3-ylglyoxylamides as a new chemotype of 18 kDa translocator protein-selective ligand suitable for the development of positron emission tomography radioligands. PubMed. [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

  • Hudson, R. L., et al. Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. NASA. [Link]

  • ResearchGate. Fig. A2. 13 C NMR spectrum of N-methylindole-3-isothiouronium iodide. [Link]

  • NIST. Indole, 3-methyl- - the NIST WebBook. [Link]

  • Smith, B. C. Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

Sources

Exploratory

Mechanism of Action of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide in Cancer Cells: A Technical Guide

Executive Summary The compound 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is a representative pharmacophore of the indole-3-glyoxylamide class, a highly privileged scaffold in oncology and medicinal chemistry. This techni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is a representative pharmacophore of the indole-3-glyoxylamide class, a highly privileged scaffold in oncology and medicinal chemistry. This technical guide explores the dual-targeted mechanism of action of this scaffold in cancer cells: primary microtubule destabilization via the colchicine binding site, and secondary induction of intrinsic apoptosis via the 18-kDa Translocator Protein (TSPO).

The Indole-3-Glyoxylamide Scaffold: A Privileged Structure

The core structure of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide relies heavily on the α-ketoamide moiety. In medicinal chemistry, this moiety acts as an ambident reactive center and a structural pivot, dictating a pseudoplanar geometry that facilitates critical hydrogen bonding with target proteins[1],[2]. This specific structural conformation allows the indole core to anchor deeply into hydrophobic pockets of enzymes and receptors[3]. Consequently, this scaffold serves as the backbone for orally bioavailable, multidrug-resistance (MDR)-evading anticancer agents, most notably exemplified by the clinical candidate Indibulin (D-24851)[4],[5].

Primary Pharmacodynamics: Microtubule Destabilization

Unlike taxanes (which stabilize microtubules) or vinca alkaloids, 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide derivatives act as potent microtubule destabilizers by specifically targeting the colchicine binding site on β-tubulin[6],[7].

Causality of Target Selection: The colchicine site is strategically located at the intra-dimer interface between α- and β-tubulin. Binding at this site induces a steric clash that prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule polymerization. Crucially, colchicine-site inhibitors are notoriously poor substrates for the P-glycoprotein (P-gp) efflux pump. This allows the compound to retain high cytotoxic efficacy in taxane-refractory and MDR-positive cancer cells, bypassing a major mechanism of clinical chemoresistance[4],[8].

Downstream Apoptotic Logic: The disruption of the cellular microtubule network prevents mitotic spindle formation. This catastrophic structural failure activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged G2/M phase cell cycle arrest[7],[9]. The sustained mitotic block eventually triggers caspase-dependent apoptosis, effectively halting tumor proliferation[10].

TubulinPathway Compound 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide ColchicineSite Colchicine Binding Site (β-Tubulin) Compound->ColchicineSite Binds Microtubule Microtubule Destabilization ColchicineSite->Microtubule Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC Triggers G2M G2/M Phase Arrest SAC->G2M Induces Apoptosis Caspase-Mediated Apoptosis G2M->Apoptosis Prolonged Arrest

Fig 1: Microtubule destabilization pathway via colchicine-site binding.

Secondary Pharmacodynamics: TSPO-Mediated Mitochondrial Apoptosis

Beyond tubulin inhibition, indole-3-glyoxylamides exhibit high-affinity binding to the 18-kDa Translocator Protein (TSPO)[11],[12].

Causality of Target Selection: TSPO is heavily overexpressed in the outer mitochondrial membrane of aggressive malignancies, such as glioblastoma and advanced breast cancers, making it a high-value therapeutic target[11].

Mechanistic Pathway: Binding of the indole-3-glyoxylamide scaffold to TSPO disrupts mitochondrial cholesterol transport and induces the generation of Reactive Oxygen Species (ROS). This localized oxidative stress triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to an irreversible collapse of the mitochondrial membrane potential (ΔΨm)[11]. The subsequent release of cytochrome c into the cytosol facilitates the assembly of the apoptosome, activating the intrinsic Caspase-9/Caspase-3 cascade.

TSPOPathway Compound Indole-3-glyoxylamide Scaffold TSPO 18-kDa TSPO (Outer Mitochondrial Membrane) Compound->TSPO High Affinity Binding ROS ROS Generation TSPO->ROS Induces mPTP mPTP Opening & ΔΨm Collapse ROS->mPTP Triggers CytC Cytochrome c Release mPTP->CytC Facilitates Caspase Caspase-9/3 Activation CytC->Caspase Activates Apoptosome Apoptosis Intrinsic Apoptosis Caspase->Apoptosis Execution

Fig 2: TSPO-mediated intrinsic mitochondrial apoptosis pathway.

Quantitative Data Summary

The following table synthesizes the pharmacological profile of the indole-3-glyoxylamide class across various cancer models to allow for rapid comparative analysis:

Target / Cell LineAssay TypeObserved Metric (IC₅₀ / Kᵢ)Mechanistic Outcome
Tubulin Polymerization In vitro BiochemicalIC₅₀ ~ 0.5 - 2.0 μMInhibition of α/β-tubulin assembly[7]
TSPO (18-kDa) Radioligand BindingKᵢ ~ 80 - 450 nMHigh-affinity mitochondrial binding[11],[1]
HepG2 (Liver Cancer) Cell Viability (MTT)IC₅₀ ~ 10.5 μMPARP cleavage, Caspase-8/3 activation[10]
A549 (Lung Cancer) Cell Viability / FACSIC₅₀ ~ 0.1 - 1.5 μMG2/M phase arrest, Radiosensitization[9]
SKOV3 / U87 (Ovarian / GBM) Cell ViabilityIC₅₀ ~ 0.05 - 0.2 μMPotent cytotoxicity, MDR evasion[4],[8]

Experimental Methodologies: Self-Validating Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly. Methodology:

  • Prepare a reaction mix containing >99% pure porcine brain tubulin (3 mg/mL), 1 mM GTP, and a fluorescent reporter (e.g., DAPI) in PIPES buffer.

  • Introduce the 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide compound at varying concentrations (0.1 μM to 10 μM).

  • Include Paclitaxel (10 μM) as an enhancer control and Colchicine (10 μM) as an inhibitor control.

  • Monitor fluorescence (Ex: 360 nm / Em: 420 nm) kinetically at 37°C for 60 minutes.

Expertise & Causality: We utilize purely isolated porcine brain tubulin rather than whole-cell extracts to isolate the direct biochemical interaction between the ligand and the tubulin heterodimer. This eliminates confounding variables such as intracellular efflux pumps or compensatory signaling pathways. The inclusion of Paclitaxel (which forces polymerization) and Colchicine (which prevents it) establishes a self-validating assay window. If the compound is a true colchicine-site ligand, its kinetic curve will closely mirror that of the Colchicine control, ensuring the observed fluorescence quenching is strictly due to assembly inhibition.

Protocol 2: Ratiometric Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: Validate TSPO-mediated mitochondrial depolarization. Methodology:

  • Culture target cancer cells (e.g., HepG2 or U87) and treat with the compound for 24 hours.

  • Incubate cells with 2 μM JC-1 dye for 30 minutes at 37°C.

  • Include a parallel control treated with 50 μM FCCP (a potent uncoupler) for 15 minutes prior to staining.

  • Analyze via flow cytometry, measuring both red (J-aggregates, ~590 nm) and green (monomers, ~529 nm) fluorescence.

Expertise & Causality: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. Unlike single-emission dyes, JC-1 forms J-aggregates in healthy, polarized mitochondria, but remains as monomers upon ΔΨm collapse. This ratiometric (Red/Green) approach is inherently self-normalizing. It automatically corrects for variations in cell number, mitochondrial mass, and dye loading efficiency, guaranteeing a trustworthy and artifact-free readout of intrinsic apoptosis.

References

1.[4] An Important Scaffold for Anticancer Activity - Asian Journal of Pharmaceutical Research and Development Indole-3-Glyoxylamide. Asian Journal of Pharmaceutical Research and Development. 4 2.[5] Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. 5 3.[8] Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. 8 4.[6] An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. White Rose Research Online. 6 5.[11] Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PMC - NIH. 11 6.[7] Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. 7 7.[10] Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. 10 8.[9] Antiproliferative Effects of N-Heterocyclic Indolyl Glyoxylamide Derivatives on Human Lung Cancer Cells. Anticancer Research.9 9.[12] Bromo- or Methoxy-Group-Promoted Umpolung Electron Transfer Enabled, Visible-Light-Mediated Synthesis of 2-Substituted Indole-3-glyoxylates. Organic Letters - ACS Publications. 12 10.[1] The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. 1 11.[3] Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. 3 12.[2] The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. 2

Sources

Foundational

A Technical Guide to the Discovery and Synthesis of Novel Indole-3-Glyoxylamides: From Privileged Scaffold to Potent Therapeutics

Abstract The indole-3-glyoxylamide scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile template for the development of a wide array of pharmacologically active agents.[1][2] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole-3-glyoxylamide scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile template for the development of a wide array of pharmacologically active agents.[1][2] This guide provides an in-depth exploration of the discovery, synthesis, and structure-activity relationships of this important class of molecules. We will detail the core synthetic methodologies, from classical two-step procedures to modern multicomponent reactions, and provide field-proven experimental protocols. Furthermore, we will analyze the key structure-activity relationships that govern their biological effects, with a focus on their development as potent antiprion and anticancer therapeutics.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical understanding of indole-3-glyoxylamides.

The Indole-3-Glyoxylamide Scaffold: A Cornerstone of Modern Drug Discovery

The indole nucleus is a ubiquitous feature in many natural products and biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin.[2] Its unique electronic properties and ability to form key hydrogen bonds and π-π stacking interactions make it an ideal anchor for engaging with biological targets.[2] When combined with the flexible yet constrained glyoxylamide linker, the resulting indole-3-glyoxylamide scaffold provides an exceptional template for structural modification and the fine-tuning of pharmacological activity.[2][5] This versatility has led to the discovery of derivatives with a broad range of therapeutic applications, including potent anticancer, antiprion, and anti-HIV activities.[4][6]

One of the most notable examples is Indibulin (D-24851), a synthetic indole-3-glyoxylamide that acts as a microtubule destabilizing agent and has shown significant antitumor effects against a wide spectrum of human tumor cell lines, including those resistant to other drugs.[1][4] This and other successes have cemented the indole-3-glyoxylamide moiety as a critical scaffold for the rational design of novel therapeutics.[5]

Core Synthetic Methodologies: Building the Scaffold

The construction of the indole-3-glyoxylamide core can be achieved through several robust synthetic strategies. The choice of method often depends on the desired scale, the need for library generation, and the specific functionalities of the starting materials.

The Classical Two-Step Synthesis via Indole-3-Glyoxylyl Chloride

This is the most direct and widely employed method for synthesizing indole-3-glyoxylamides.[7] The strategy involves two discrete steps:

  • Acylation of Indole: The indole starting material is acylated using oxalyl chloride. This reaction proceeds via an electrophilic substitution at the electron-rich C3 position of the indole ring, forming a highly reactive indole-3-glyoxylyl chloride intermediate. This step is typically performed at low temperatures (e.g., 0 °C) in an anhydrous aprotic solvent like diethyl ether or THF to control the reactivity of the oxalyl chloride and prevent side reactions.

  • Amidation: The reactive acyl chloride intermediate is not isolated but is reacted in situ with a desired primary or secondary amine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the final amide bond. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often included to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

This method is highly reliable and provides good to excellent yields for a wide range of indole and amine substrates.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amidation Indole Indole Intermediate Indole-3-glyoxylyl Chloride (Reactive Intermediate) Indole->Intermediate OxalylChloride Oxalyl Chloride (COCl)₂ Product Indole-3-glyoxylamide Intermediate->Product Amine Primary/Secondary Amine (R-NH₂)

Caption: The classical two-step synthesis of indole-3-glyoxylamides.
One-Pot Synthesis

To improve efficiency and reduce handling of the moisture-sensitive acyl chloride intermediate, a one-pot variation is frequently used.[7][8][9] In this approach, the acylation and amidation steps are performed sequentially in the same reaction vessel without isolation of the intermediate.[7] This method simplifies the workflow, reduces solvent waste, and is particularly well-suited for parallel synthesis and library creation.[8][10]

Multicomponent Reactions (MCRs): The Ugi Reaction

For rapid generation of chemical diversity, multicomponent reactions are exceptionally powerful tools. The Ugi four-component reaction (Ugi-4CR) is particularly relevant, allowing for the synthesis of complex α-acylamino amides in a single step from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[11][12][13] By using an indole-containing starting material as one of the four components (e.g., indole-3-carbaldehyde or an indole-containing carboxylic acid), diverse libraries of indole-based peptidomimetics can be generated with high efficiency.[7][12] The reaction is known for its high atom economy and tolerance of a wide range of functional groups.[14]

Field-Proven Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis of a representative indole-3-glyoxylamide.

Protocol 3.1: Two-Step, One-Pot Synthesis of N-(4-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Rationale: This protocol employs the efficient one-pot variation of the classical synthesis. Anhydrous conditions are critical in the first step to ensure the successful formation of the reactive acyl chloride. The use of DIPEA is essential to neutralize the generated HCl, which would otherwise deactivate the p-anisidine nucleophile.

Materials:

  • 1H-Indole

  • Oxalyl Chloride

  • p-Anisidine (4-methoxyaniline)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

G start Start: Setup oven-dried flask under N₂ atmosphere dissolve 1. Dissolve Indole in anhydrous THF start->dissolve cool 2. Cool solution to 0 °C (ice bath) dissolve->cool add_oxalyl 3. Add Oxalyl Chloride dropwise cool->add_oxalyl stir_acyl 4. Stir at 0 °C for 3h (Formation of Intermediate) add_oxalyl->stir_acyl add_amine 6. Add amine solution to reaction mixture dropwise at 0 °C stir_acyl->add_amine prep_amine 5. In a separate flask, dissolve p-Anisidine and DIPEA in THF prep_amine->add_amine warm_stir 7. Allow to warm to RT and stir for 18h add_amine->warm_stir quench 8. Quench with H₂O warm_stir->quench extract 9. Extract with EtOAc (3x) quench->extract wash 10. Wash organic layers with NaHCO₃ then Brine extract->wash dry 11. Dry over MgSO₄, filter, and concentrate wash->dry purify 12. Purify via column chromatography dry->purify end End: Pure Indole-3-glyoxylamide purify->end

Caption: Experimental workflow for the one-pot synthesis protocol.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1H-indole (1.0 eq) and dissolve in anhydrous THF.

  • Formation of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.1 eq) dropwise via syringe. Stir the resulting mixture at 0 °C for 3 hours. The formation of a precipitate is often observed.[7]

  • Amidation: In a separate flask, dissolve p-anisidine (1.1 eq) and DIPEA (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture containing the in situ generated indole-3-glyoxylyl chloride at 0 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the pure N-(4-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-3-glyoxylamide scaffold has revealed clear structure-activity relationships, providing a roadmap for designing more potent and selective compounds.[15]

Key SAR Findings for Antiprion Activity

Studies on indole-3-glyoxylamides as antiprion agents have established a well-defined SAR.[15][16] Potent activity is highly dependent on specific structural features:

  • The Amine Moiety: Only glyoxylamides derived from aromatic amines (anilines) show significant activity. Compounds prepared from aliphatic or benzylic amines are inactive.[15]

  • Substitution on the N-Phenyl Ring: Substituents at the para-position of the N-phenyl ring are highly favorable. Electron-donating groups, particularly hydrogen-bond acceptors like methoxy (p-OMe) or halogens like fluorine (p-F), lead to nanomolar potency.[15] Further studies found that five-membered heterocycles at this position can also confer excellent activity.[17]

  • The Indole Ring: The indole N-1 position should remain unsubstituted (N-H).[15] Furthermore, any substitution at the C-2 position of the indole ring abolishes antiprion activity.[15]

  • The Glyoxylamide Linker: The integrity of the glyoxylamide linker is crucial. For instance, methylation of the amide nitrogen (converting a secondary to a tertiary amide) completely abolishes activity.[15]

G cluster_SAR Structure-Activity Relationship (SAR) Hotspots Scaffold Indole_N1 N-1: Unsubstituted (N-H) is preferred for activity Indole_N1->p1 Indole_C2 C-2: Must be unsubstituted Indole_C2->p2 Linker Glyoxylamide Linker: Integrity is critical. Secondary amide required. Linker->p3 Aryl_R Aryl Amine (R): para-substitution is key. H-bond acceptors (OMe, F) or heterocycles enhance potency. Aryl_R->p4

Caption: Key SAR points for antiprion activity in the indole-3-glyoxylamide scaffold.
SAR for Anticancer (Tubulin Inhibitor) Activity

As tubulin polymerization inhibitors, indole-3-glyoxylamides also exhibit distinct SAR trends. While sharing some features with the antiprion series, there are notable differences:

  • Indole N-1 Substitution: Unlike the antiprion agents, substitution at the N-1 position is well-tolerated and often beneficial for anticancer activity. For example, the potent agent Indibulin features a 4-chlorobenzyl group at this position.[4]

  • Terminal Amine Group: The terminal amine portion is also critical. In Indibulin, an N-(pyridin-4-yl) group is present, highlighting that heteroaromatic amines are highly effective.[4][6]

  • Indole Ring Modifications: A strategy of reducing aromatic ring count and introducing more saturation has led to new series of compounds that retain potent tubulin polymerization activity but with a distinct SAR profile.[18][19]

Therapeutic Applications & Promising Leads

The adaptable nature of the indole-3-glyoxylamide scaffold has led to its exploration in multiple disease areas.

Therapeutic AreaMechanism of Action / TargetLead Compound(s) / SeriesPotency / Key FindingsReferences
Prion Diseases Undefined, prevents PrPSc propagationN-phenyl indole-3-glyoxylamidesEC₅₀ values in the low nanomolar range; cure scrapie-infected cells.[3][15][16][17]
Cancer Tubulin Polymerization InhibitorIndibulin (D-24851)Potent cytotoxicity against multiple cancer cell lines (e.g., SKOV3, U87).[1][4][6]
Cancer Tubulin Polymerization InhibitorC5-tethered derivativesIC₅₀ values in the nanomolar range against prostate cancer cell lines (DU145).[4][6]
Leishmaniasis Antileishmanial AgentOrtho-bromo & para-ethyl derivativesIC₅₀ values (3.79 µM, 5.17 µM) several folds more potent than standard drugs.[20]

Conclusion and Future Perspectives

The indole-3-glyoxylamides represent a remarkably successful scaffold in modern medicinal chemistry. Their synthetic accessibility, coupled with a well-defined and tunable structure-activity relationship, has enabled the development of compounds with highly potent and specific biological activities. The discovery of derivatives that can clear prion-infected cells and others that show significant tumor growth inhibition in xenograft models underscores their therapeutic potential.[17][18][19]

Future research will likely focus on several key areas: expanding the chemical diversity through novel synthetic methods and multicomponent reactions; elucidating the precise molecular targets for antiprion activity; and optimizing the pharmacokinetic properties of anticancer leads to improve their clinical viability. The continued exploration of this privileged scaffold promises to yield new and effective treatments for some of the most challenging human diseases.

References

  • Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationship refinement and further assessment of indole-3-glyoxylamides as a lead series against prion disease. PubMed. Available at: [Link]

  • Design, synthesis, and structure-activity relationship of indole-3-glyoxylamide libraries possessing highly potent activity in a cell line model of prion disease. PubMed. Available at: [Link]

  • Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. PMC. Available at: [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Research Repository. Available at: [Link]

  • One-pot, two-step synthesis of brominated indol-3-yl-glyoxylamide analogues (25–56). ResearchGate. Available at: [Link]

  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents. ResearchGate. Available at: [Link]

  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Available at: [Link]

  • An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles. PMC. Available at: [Link]

Sources

Exploratory

Structure-activity relationship of N-methylindole-3-glyoxylamides

An In-Depth Technical Guide to the Structure-Activity Relationship of N-methylindole-3-glyoxylamides Introduction The indole scaffold is one of the most important structural subunits in medicinal chemistry, recognized as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of N-methylindole-3-glyoxylamides

Introduction

The indole scaffold is one of the most important structural subunits in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a foundation for ligands targeting a wide array of biological receptors and enzymes.[1][2] When combined with the versatile glyoxylamide function, it forms the indolylglyoxylamide template, a scaffold that has been elegantly exploited by medicinal chemists to develop potent and selective therapeutic agents.[1][3] This guide focuses specifically on the N-methylindole-3-glyoxylamide core, providing a detailed analysis of its structure-activity relationships (SAR).

As a senior application scientist, the goal of this document is to move beyond a simple recitation of facts and, instead, to provide a causal understanding of how specific structural modifications influence biological activity. We will explore the electronic and steric effects of substitutions at various positions on the indole ring and the amide moiety, grounding these observations in their interactions with molecular targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

Section 1: The Core Scaffold and Key Points of Modification

The N-methylindole-3-glyoxylamide scaffold is characterized by an N-methylated indole ring connected at the C3 position to a two-carbon glyoxylamide linker. This arrangement provides a rigid, aromatic core with a flexible, hydrogen-bond-capable side chain, which is crucial for its diverse pharmacological activities.[2][3] The synthetic accessibility of this scaffold, typically via a one-pot acylation and amidation, further enhances its appeal in drug discovery.[4]

The primary points for chemical modification to explore the SAR are the N1-position of the indole, the indole ring itself (positions C2, C4, C5, C6, and C7), and the terminal amide group.

Caption: Key modification points on the N-methylindole-3-glyoxylamide scaffold.

Section 2: SAR of the Indole Ring System

N1-Position

While this guide focuses on N-methyl derivatives, it is crucial to understand the role of this position. The methylation of the indole nitrogen removes the hydrogen bond donor capability present in N-H indoles, which can be critical for anchoring to certain molecular targets.[5] However, this modification can also enhance metabolic stability or fill a hydrophobic pocket in a target protein. In many series, particularly anticancer agents, substitution at the N1 position with various alkyl and aryl groups (e.g., benzyl, pyridylmethyl) has been shown to significantly modulate potency.[6] The choice of an N-methyl group often serves as a baseline, providing a balance of lipophilicity and synthetic accessibility.

C2-Position

The C2-position is less frequently modified but can be a key determinant of selectivity. Introducing aryl moieties, such as a phenyl or thienyl group, at this position has been shown to produce potent and selective ligands for the translocator protein (TSPO), a target implicated in neuroinflammation.[7] This suggests that a bulky group at C2 can orient the molecule within a specific binding pocket.

C4-C7 Positions

Substitutions on the benzene portion of the indole ring are critical for fine-tuning activity.

  • C5-Position: This is one of the most impactful positions for modification. The introduction of small, electron-withdrawing groups like chloro or nitro has a profound effect on the electronic character of the entire indole ring system. In ligands targeting the benzodiazepine receptor, SAR studies revealed an interdependent effect between substituents at the C5-position and groups on the terminal benzyl ring, highlighting the importance of cooperative interactions within the binding site.[1][5]

  • C4, C6, and C7-Positions: While less explored than C5, modifications at these positions have also yielded potent compounds. In a series of tubulin polymerization inhibitors, the systematic introduction of chloro or methoxy groups at C4 through C7 revealed that specific substitution patterns were required to maintain high potency, indicating that these positions interact with defined regions of the colchicine binding site on tubulin.[8]

Table 1: Summary of SAR at the Indole Ring

PositionCommon ModificationsGeneral Impact on ActivityExample Target Class
N1 Methyl, Benzyl, Heterocyclic ringsModulates lipophilicity and can fill hydrophobic pockets; removes H-bond donor capability.Anticancer[6]
C2 Phenyl, Thienyl, NaphthylCan enhance potency and selectivity by occupying specific sub-pockets.TSPO Ligands[7]
C5 Chloro, Nitro, MethoxyStrongly influences electronic properties and receptor affinity, often in concert with other substitutions.Benzodiazepine Receptor Ligands[1]
C4, C6, C7 Chloro, MethoxyFine-tunes potency and can improve pharmacological properties.Tubulin Inhibitors[8]

Section 3: SAR of the Glyoxylamide Linker and Amide Moiety

The Glyoxylamide Linker

The -(C=O)-(C=O)-NH- linker is a cornerstone of the scaffold's activity. Its two carbonyl groups act as crucial hydrogen bond acceptors, and its torsional flexibility allows the molecule to adopt optimal conformations within a binding site.[3] Attempts to modify this linker, for instance by changing its length or rigidity, have generally been poorly tolerated, leading to a significant loss of activity.[9] This strongly suggests that the specific spacing and electronic arrangement of the dual carbonyls are essential for interaction with many biological targets, such as the DNA-TopoII complex where the glyoxylamide moiety forms a key hydrogen bond.[1]

The Terminal Amide 'R' Group

The substituent attached to the amide nitrogen is the primary site for diversification and largely dictates the compound's biological target and potency. The causality behind this is clear: this vector projects out from the core scaffold and is responsible for the most specific interactions with the target protein, defining selectivity and affinity.

  • Anticancer Activity: For cytotoxic agents, bulky and heterocyclic substituents on the amide are often favored.[10] Bis(indolyl)glyoxylamides, where the 'R' group is another indole moiety, have demonstrated promising activity against various cancer cell lines, potentially by increasing the molecule's ability to intercalate with DNA or interact with protein surfaces.[2][10]

  • Antiprion Activity: In the search for agents against prion diseases, a series of N-phenylglyoxylamides were investigated. SAR refinement showed that para-substitution on the phenyl ring with five-membered heterocycles containing at least two heteroatoms (e.g., oxadiazoles) resulted in compounds with exceptional potency (EC₅₀ <10 nM).[9] This indicates a specific requirement for a hydrogen-bond accepting and donating group at a precise distance from the core.

  • CNS Receptor Activity: For ligands of the benzodiazepine receptor, N-benzylamine derivatives have shown high affinity.[11] The length of the chain between the amide and the terminal phenyl ring is critical; both shortening (anilines) and lengthening (propylamines) the chain drastically reduced binding potency, demonstrating a strict spatial requirement for this class of targets.[11]

Table 2: Representative Amide Substituents for Different Biological Activities

Biological TargetOptimal Amide 'R' Group CharacteristicsExample 'R' Group
Anticancer (Tubulin) Heterocycles (e.g., Pyridine, Thiazole)4-Methoxypyridin-2-yl[8]
Anticancer (Apoptosis) Bulky, Heterocyclic, Bis(indolyl)3-Indolyl[2][10]
Antiprion p-substituted Phenyl with 5-membered heterocycles4-(1,2,4-Oxadiazol-5-yl)phenyl[9]
Benzodiazepine Receptor Benzylamines4-Chlorobenzyl[1][11]
Antibacterial Bis(indolyl) structures5-Bromo-1H-indol-3-yl[2]

Section 4: Mechanistic Insights: Apoptosis Induction

Many of the anticancer N-methylindole-3-glyoxylamides exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[6][10] Mechanistic studies have shown that these compounds can trigger the intrinsic apoptosis pathway. This is achieved by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[10]

Apoptosis_Pathway Compound Indole Glyoxylamide Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Compound->Bcl2 Bax Bax (Pro-apoptotic) Activated Compound->Bax Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by indole glyoxylamides.[10]

Section 5: Experimental Protocols

A trustworthy SAR campaign relies on robust and reproducible experimental methods. The following protocols for synthesis and biological evaluation are representative of those used in the field.

Protocol 1: One-Pot Synthesis of N-Substituted Indole-3-Glyoxylamides

This protocol describes a common and efficient two-step, one-pot procedure.[4] The rationale is to generate a highly reactive indole-3-glyoxylyl chloride intermediate in situ, which is immediately trapped by the desired amine, minimizing the handling of the unstable intermediate.

Materials:

  • N-methylindole

  • Oxalyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-methylindole (1.0 eq) in anhydrous THF.

  • Intermediate Formation: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.1 eq) dropwise via syringe. A precipitate may form.

  • Stirring: Stir the reaction mixture at 0 °C for 2-3 hours to ensure complete formation of the indole-3-glyoxylyl chloride intermediate.

  • Amine Addition: In a separate flask, prepare a solution of the desired amine (1.2 eq) and DIPEA (1.5 eq) in anhydrous THF.

  • Amidation: Add the amine solution dropwise to the reaction mixture containing the in situ generated intermediate at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 18 hours or until TLC analysis indicates completion.

  • Workup: Quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-methylindole-3-glyoxylamide.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7, NUGC3)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Design Design Analogs (Vary R groups) Synthesis Chemical Synthesis (Protocol 1) Design->Synthesis Purify Purification & Characterization Synthesis->Purify Screening In Vitro Assay (Protocol 2) Purify->Screening Data Determine Potency (e.g., IC50) Screening->Data SAR_Analysis Analyze SAR Data->SAR_Analysis Optimize Identify Lead SAR_Analysis->Optimize Optimize->Design New Design Cycle

Caption: A typical workflow for a structure-activity relationship study.

Section 6: Summary and Future Perspectives

The N-methylindole-3-glyoxylamide scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein underscore a clear logic:

  • The indole core and glyoxylamide linker serve as a conserved pharmacophore, providing the essential structural and electronic features for broad biological recognition.

  • Substitutions on the indole ring (N1, C2, C4-C7) are used to fine-tune potency, selectivity, and pharmacokinetic properties by probing the specific topology of the target's binding site.

  • The terminal amide substituent is the primary driver of target selectivity, with its size, shape, and chemical nature dictating the specific protein interactions.

Future research in this area will likely focus on several key avenues. The use of cheminformatics and computational modeling will allow for a more rational design of libraries, predicting which modifications are most likely to yield active compounds for new targets.[12][13] Furthermore, efforts to improve the drug-like properties of these compounds, particularly aqueous solubility and oral bioavailability, will be critical for translating potent in vitro hits into viable clinical candidates.[2][8] The continued exploration of this privileged scaffold promises to yield new and effective treatments for a wide range of diseases.

References

  • PubMed. Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines. [Link]

  • MDPI. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. [Link]

  • PubMed. Structure-activity relationship refinement and further assessment of indole-3-glyoxylamides as a lead series against prion disease. [Link]

  • ResearchGate. (PDF) Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. [Link]

  • ACS Publications. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. [Link]

  • MDPI. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. [Link]

  • NIH. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. [Link]

  • PubMed. Synthesis, structure-activity relationships, and molecular modeling studies of N-(indol-3-ylglyoxylyl)benzylamine derivatives acting at the benzodiazepine receptor. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents. [Link]

  • CORE. Novel N,N-dialkyl-2-arylindol-3-ylglyoxylamides Probing the L1 pocket of the Translocator Protein Binding Site. [Link]

  • ResearchGate. Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents | Request PDF. [Link]

  • ResearchGate. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. [Link]

  • RSC Publishing. Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. [Link]

  • Research Repository. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. [Link]

  • ARPI - UNIPI. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. [Link]

Sources

Foundational

CAS number and supplier for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

[label="1-Methylindole Mechanism of action for indole-3-glyoxylamide-mediated tubulin destabilization. Experimental Protocol: Two-Step Synthesis For researchers requiring custom synthesis or derivative generation, 2-(1-M...

Author: BenchChem Technical Support Team. Date: March 2026

[label="1-Methylindole

Mechanism of action for indole-3-glyoxylamide-mediated tubulin destabilization.

Experimental Protocol: Two-Step Synthesis

For researchers requiring custom synthesis or derivative generation, 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is typically synthesized via a highly efficient two-step acylation-amidation sequence[1].

Scientific Rationale & Causality

The reaction relies on the inherent nucleophilicity of the indole ring. Because the N1 position is methylated, electrophilic aromatic substitution is strictly directed to the C3 position. Oxalyl chloride is utilized as the acylating agent. Because oxalyl chloride is violently reactive, the reaction must be performed under strict anhydrous conditions at 0 °C. This thermal control prevents uncontrolled exothermic degradation, polymerization of the indole, and the formation of bis-indole side products[1].

Step-by-Step Methodology

Phase 1: Formation of the Glyoxylyl Chloride Intermediate

  • Preparation: In a flame-dried, round-bottom flask purged with inert gas (N₂ or Argon), dissolve 1.0 equivalent of 1-methylindole in anhydrous diethyl ether (or dichloromethane).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C.

  • Acylation: Using a pressure-equalizing dropping funnel, add 1.2 equivalents of oxalyl chloride dropwise over 30 minutes. Causality: Dropwise addition controls the localized concentration of the electrophile, minimizing runaway exothermic reactions.

  • Intermediate Isolation: Stir the mixture at 0 °C for an additional 1–2 hours. The highly reactive 1-methylindole-3-glyoxylyl chloride intermediate will typically precipitate out of the ether solution as a brightly colored solid.

Phase 2: Nucleophilic Acyl Substitution (Amidation) 5. Amidation: While maintaining the reaction at 0 °C, slowly introduce an excess of anhydrous ammonia gas or a concentrated aqueous ammonium hydroxide solution. Causality: Excess ammonia is strictly required to act as both the nucleophile and the base to neutralize the HCl byproduct, which would otherwise degrade the product. 6. Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours. Monitor reaction completion via Thin Layer Chromatography (TLC). 7. Workup & Purification: Quench the reaction with cold water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. 8. Final Polish: Purify the crude solid via recrystallization (e.g., from ethanol) or silica gel column chromatography to yield pure 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide[1].

Synthesis N1 1-Methylindole (Starting Material) N3 1-Methylindole-3-glyoxylyl chloride (Reactive Intermediate) N1->N3 Anhydrous Et2O, 0°C Electrophilic Substitution N2 Oxalyl Chloride (Acylating Agent) N2->N3 Anhydrous Et2O, 0°C Electrophilic Substitution N5 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (Final Product) N3->N5 Amidation, RT Excess NH3 N4 Ammonia (Nucleophile) N4->N5 Nucleophilic Acyl Substitution

Chemical synthesis workflow for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide.

References

  • Title: Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity Source: Asian Journal of Pharmaceutical Research and Development URL: [Link]

Sources

Exploratory

Whitepaper: The Emergence of Indolyl Glyoxylamides as a Novel Pharmacophore for Antileishmanial Drug Discovery

Abstract: Leishmaniasis, a neglected tropical disease, continues to pose a significant global health challenge, exacerbated by the limitations of current chemotherapies, including toxicity and emerging drug resistance. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Leishmaniasis, a neglected tropical disease, continues to pose a significant global health challenge, exacerbated by the limitations of current chemotherapies, including toxicity and emerging drug resistance. This necessitates an urgent search for novel, safe, and effective therapeutic agents. The indole nucleus, a "privileged" scaffold in medicinal chemistry, has been extensively explored for its broad spectrum of biological activities.[1] This guide provides a comprehensive technical overview of a promising class of indole-based derivatives: indolyl glyoxylamides. We delve into the rationale for their design, synthetic strategies, structure-activity relationships, and the preclinical data that underscore their potential. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to validate and build upon these findings. This document serves as a technical resource for medicinal chemists, parasitologists, and drug development professionals dedicated to advancing the pipeline of next-generation antileishmanial therapeutics.

The Therapeutic Gap in Leishmaniasis Treatment

Leishmaniasis is a vector-borne disease caused by protozoan parasites of the genus Leishmania.[2] The clinical manifestation ranges from self-healing cutaneous lesions to the fatal visceral form (VL), which, if left untreated, is almost always lethal.[1][3] For decades, the therapeutic arsenal has been limited to a handful of drugs, primarily pentavalent antimonials, amphotericin B, miltefosine, and paromomycin.[1][4] However, their utility is hampered by significant drawbacks:

  • High Toxicity: Many current drugs are associated with severe side effects, including cardiotoxicity and nephrotoxicity, requiring intensive patient monitoring.[4][5]

  • Drug Resistance: The emergence of parasite strains resistant to standard treatments, particularly antimonials, is a growing concern that leads to treatment failure.[2][5]

  • Administration Challenges: Most treatments involve parenteral administration over long durations, which is impractical in resource-limited settings where the disease is endemic.[1]

This challenging landscape creates an urgent and compelling need for the discovery and development of new chemical entities (NCEs) that operate via novel mechanisms of action to overcome existing resistance and offer improved safety and administration profiles.[6][7]

The Indolyl Glyoxylamide Scaffold: A Strategic Design

The indole ring system is a cornerstone of medicinal chemistry, recognized for its ability to interact with numerous biological targets.[1][8] Its presence in natural alkaloids and synthetic molecules with potent antileishmanial activity makes it an attractive starting point for drug design.[1][9] The indolyl glyoxylamide moiety emerges from the strategic combination of the validated indole nucleus with a flexible glyoxylamide linker.[8] This design offers several advantages:

  • Synthetic Tractability: The synthesis is generally straightforward, allowing for the rapid generation of diverse chemical libraries.

  • Structural Versatility: The scaffold presents multiple points for chemical modification on the indole ring, the glyoxylamide linker, and the terminal amide group, enabling fine-tuning of physicochemical and pharmacological properties.[8]

  • Proven Bioactivity: The glyoxylamide function is a key component in various bioactive compounds, suggesting its potential to confer valuable pharmacological properties.[8]

Synthesis and Structure-Activity Relationship (SAR)

A pivotal study by Chauhan et al. demonstrated the successful synthesis and potent antileishmanial activity of a series of indolyl glyoxylamide derivatives.[3][10] Their work provides a foundational understanding of the SAR for this class of compounds.

General Synthetic Workflow

The synthesis typically follows a two-step process starting from a substituted or unsubstituted indole. The rationale behind this approach is its efficiency and adaptability. The use of oxalyl chloride is a classic and highly effective method for introducing the two-carbon glyoxylyl chloride unit at the electron-rich C3 position of the indole. The subsequent amide coupling with a desired amine is a robust and high-yielding reaction.

G cluster_0 Step 1: Electrophilic Acylation cluster_1 Step 2: Amide Bond Formation Indole Substituted Indole Intermediate Indol-3-ylglyoxylyl chloride intermediate Indole->Intermediate Reaction at C3 position OxalylChloride Oxalyl Chloride (COCl)₂ in dry Et₂O OxalylChloride->Intermediate Intermediate2 Indol-3-ylglyoxylyl chloride intermediate Amine Primary/Secondary Amine (R-NH₂) FinalProduct Final Indolyl Glyoxylamide Compound Amine->FinalProduct Intermediate2->FinalProduct Nucleophilic substitution

Caption: General two-step synthesis of indolyl glyoxylamides.

Key Structure-Activity Relationship Insights

The biological evaluation of these compounds against the intracellular amastigote form of Leishmania donovani—the clinically relevant stage of the parasite—has yielded critical insights.

  • The Terminal Amide Group is Crucial: The nature of the substituent on the terminal amide nitrogen significantly influences antileishmanial potency.

  • Aromatic and Heterocyclic Moieties Enhance Activity: Linking the glyoxylamide to various tetrahydro-β-carboline moieties or substituted phenyl rings generally leads to potent compounds.[3]

  • Substitution Pattern Matters: For derivatives with a terminal phenyl ring, the position and electronic nature of the substituent are key. An ethyl group at the para position of the phenyl ring was found to be optimal in one study, leading to the identification of a highly active compound.[3]

Data Summary: In Vitro Biological Activity

The antileishmanial potential of a compound is assessed by its ability to kill the parasite (potency) relative to its toxicity against host cells (cytotoxicity). This relationship is quantified by the Selectivity Index (SI), calculated as CC₅₀ / IC₅₀. A higher SI value is desirable, indicating greater selectivity for the parasite.

Table 1: In Vitro Antileishmanial Activity of Lead Indolyl Glyoxylamides against L. donovani

Compound ID Description IC₅₀ (µM) [Amastigote] Cytotoxicity (CC₅₀, µM) Selectivity Index (SI) Reference
8c Indolyl glyoxylamide with a para-ethylphenyl amide substituent. 5.17 >163 31.48 [3][10]
Pentamidine Standard Drug 17.06 >163 >9.55 [10]

| SSG | Standard Drug (Sodium Stibogluconate) | 26.50 | >163 | >6.15 |[10] |

Data synthesized from Chauhan et al., Bioorg Med Chem Lett, 2010.[10]

As the data clearly indicates, compound 8c was identified as a significant lead, demonstrating potency several-fold higher than the standard drugs sodium stibogluconate and pentamidine against the intracellular amastigotes of L. donovani.[3][10]

Putative Mechanism of Action

While the precise molecular target of indolyl glyoxylamides in Leishmania has not yet been definitively elucidated, research on related indole-based compounds provides plausible avenues for investigation. Potential mechanisms could involve the inhibition of essential parasite enzymes that are distinct from their human counterparts.[2] Such targets in Leishmania include:

  • Topoisomerases: These enzymes are vital for managing DNA topology during replication and transcription. Indole derivatives like indolylmaleimides have been shown to target leishmanial topoisomerase IB.[2]

  • Trypanothione Reductase (TR): This enzyme is unique to trypanosomatids and is central to their redox defense system, making it an attractive drug target.[11]

  • Protein Kinases: Parasite-specific kinases involved in signaling pathways are also considered viable targets.[11]

Further investigation is required to determine if indolyl glyoxylamides act on one of these known targets or possess a novel mechanism of action.

Core Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies are essential. The following protocols are based on standard practices in antileishmanial drug discovery.

Synthesis of Lead Compound 8c
  • Rationale: This protocol outlines the synthesis of a representative lead compound, demonstrating the practical application of the general workflow.

  • Step 1: Synthesis of 3-(indol-3-yl)-3-oxopropanoyl chloride. To a stirred solution of indole (1 equivalent) in dry diethyl ether, add oxalyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to stir at room temperature for 4 hours. The resulting solid precipitate is filtered, washed with dry ether, and dried under vacuum to yield the intermediate glyoxylyl chloride.

  • Step 2: Synthesis of N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (8c). To a solution of 4-ethylaniline (1 equivalent) and triethylamine (1.5 equivalents) in dry dichloromethane, add the indol-3-ylglyoxylyl chloride intermediate (1.1 equivalents) portion-wise at 0°C. The reaction mixture is stirred at room temperature for 6-8 hours. Upon completion (monitored by TLC), the mixture is washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound.

In Vitro Evaluation Workflow

This workflow is designed to systematically assess the potency and selectivity of newly synthesized compounds. The use of both promastigote and amastigote assays provides a comprehensive preclinical profile, with the amastigote data being more predictive of potential in vivo efficacy.

G cluster_0 Parasite & Cell Culture cluster_1 Primary Screening (Potency) cluster_2 Secondary Screening (Selectivity) P_Culture Culture L. donovani promastigotes Infect Infect macrophages with promastigotes P_Culture->Infect M_Culture Culture Macrophage Cell Line (e.g., J774A.1) M_Culture->Infect Treat_M Treat uninfected macrophages with serial dilutions of compound M_Culture->Treat_M Transform Promastigotes transform into intracellular amastigotes Infect->Transform Treat_A Treat infected cells with serial dilutions of compound Transform->Treat_A Assay_A Assess amastigote viability (e.g., Giemsa staining, luciferase assay) Treat_A->Assay_A IC50 Calculate IC₅₀ (50% Inhibitory Concentration) Assay_A->IC50 Final Determine Selectivity Index (SI = CC₅₀ / IC₅₀) IC50->Final Assay_M Assess macrophage viability (e.g., MTT assay) Treat_M->Assay_M CC50 Calculate CC₅₀ (50% Cytotoxic Concentration) Assay_M->CC50 CC50->Final

Caption: Workflow for in vitro antileishmanial activity and cytotoxicity testing.

Intracellular Amastigote Assay
  • Rationale: This assay evaluates compound efficacy against the clinically relevant intracellular form of the parasite, providing a more accurate measure of potential therapeutic value than promastigote assays.[12]

  • Protocol:

    • Seed murine macrophages (e.g., J774A.1) in a 96-well plate and allow them to adhere overnight.

    • Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells to remove non-phagocytized promastigotes.

    • Add fresh medium containing serial dilutions of the test compounds (and positive/negative controls) to the infected cells.

    • Incubate for an additional 72 hours.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)
  • Rationale: This assay is crucial for determining the selectivity of the compound. It measures the metabolic activity of host cells, providing a quantitative measure of cell viability and allowing for the calculation of the 50% cytotoxic concentration (CC₅₀).

  • Protocol:

    • Seed macrophages in a 96-well plate and allow them to adhere.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for 72 hours under the same conditions as the amastigote assay.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Future Perspectives and Conclusion

The indolyl glyoxylamide scaffold represents a highly promising starting point for the development of a new class of antileishmanial agents. The lead compound 8c exhibits excellent in vitro potency and a favorable selectivity index, surpassing that of established drugs.[3][10]

The path forward should focus on several key areas:

  • Lead Optimization: Further chemical modifications of the lead structure are warranted to enhance potency, improve metabolic stability, and optimize pharmacokinetic properties for in vivo applications.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) within the Leishmania parasite will be crucial for understanding the basis of its activity and for rationally designing second-generation compounds.

  • In Vivo Efficacy: Promising candidates must be advanced to preclinical animal models (e.g., hamster or BALB/c mouse models of visceral leishmaniasis) to assess their in vivo efficacy and safety profiles.[12][13]

  • Resistance Profiling: It is important to determine the potential for resistance development and to assess the activity of these compounds against parasite strains that are resistant to current drugs.[7]

References

  • Chauhan, S.S., Gupta, L., Mittal, M., Vishwakarma, P., Gupta, S., & Chauhan, P.M.S. (2010). Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6191-4. [Link]

  • Request PDF. (n.d.). Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents. ResearchGate. [Link]

  • Ialongo, C., & Di Sarno, V. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Singh, S., et al. (2023). Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Antileishmanial activity and cytotoxicity of selected compounds. [Link]

  • Gomez Benmansour, M. (2026). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF INDOLE-BASED COMPOUNDS AGAINST LEISHMANIASIS. IRIS. [Link]

  • de Souza, M. C. B. V., et al. (2022). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. PMC. [Link]

  • Heidari-Kharaji, M., et al. (2013). In Vitro and In Vivo Studies of Anti leishmanial Effect of Artemether on Leishmania infantum. Kowsar Medical Publishing. [Link]

  • Cassamale, G., et al. (n.d.). Antileishmanial Activity and Structure-Activity Relationship of Triazolic Compounds Derived from the Neolignans Grandisin, Veraguensin, and Machilin G. PMC. [Link]

  • Blaskovich, M. A. T., et al. (2023). Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potentiators. MDPI. [Link]

  • Ali, A., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. [Link]

  • Request PDF. (2021). Recent Advancements in Anti-leishmanial Research: Synthetic strategies and Structural Activity Relationships. ResearchGate. [Link]

  • DNDi. (2018). In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series. [Link]

  • Gamage, S. A., et al. (1997). Structure−Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines. ResearchGate. [Link]

  • Lakshmi, V., et al. (2007). In vitro and in vivo leishmanicidal activity of Dysoxylum binectariferum and its fractions against Leishmania donovani. PubMed. [Link]

  • Hendrickx, S., et al. (2021). Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis. Frontiers. [Link]

  • Yurttaş, L., & Acar, Ç. (2021). Toward New Antileishmanial Compounds: Molecular Targets for Leishmaniasis Treatment. IntechOpen. [Link]

  • de Oliveira, T. H. S., et al. (2023). Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. MDPI. [Link]

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Foundational

An In-depth Technical Guide on 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide as a Putative Tubulin Polymerization Inhibitor

Introduction: The Central Role of Microtubules in Oncology and the Promise of Indole-Based Inhibitors Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, orche...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Microtubules in Oncology and the Promise of Indole-Based Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, orchestrating essential cellular processes such as cell division, intracellular transport, and the maintenance of cell architecture.[1] The dynamic instability of microtubules, characterized by rapid transitions between polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division.[2] Consequently, agents that disrupt microtubule dynamics have emerged as a cornerstone of cancer chemotherapy.[3][4] These microtubule-targeting agents (MTAs) are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids), the latter of which inhibit tubulin polymerization.[1]

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural and synthetic compounds with potent biological activities, including anticancer effects.[3][4] A significant class of indole-based compounds, the indole-3-glyoxylamides (also known as indol-3-yl-oxoacetamides), has been identified as potent inhibitors of tubulin polymerization.[3][5] These small molecules typically bind to the colchicine binding site on β-tubulin, leading to microtubule destabilization, mitotic arrest, and subsequent apoptosis in cancer cells.[1][5][6] This guide focuses on a specific, representative member of this class, 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide , as a putative tubulin polymerization inhibitor, exploring its mechanistic underpinnings, synthetic pathways, and the methodologies for its biological evaluation.

Mechanistic Framework: Targeting the Colchicine Binding Site

The primary mechanism of action for many indole-3-glyoxylamides is the inhibition of tubulin polymerization by binding to the colchicine site, located at the interface between α- and β-tubulin.[1][5] This binding event sterically hinders the curved-to-straight conformational change that tubulin dimers must undergo to incorporate into a growing microtubule lattice. The result is a dose-dependent decrease in the rate and extent of microtubule polymerization.

The key structural features of the indole-3-glyoxylamide scaffold that contribute to this activity are:

  • The Indole Core : This planar heterocyclic system engages in crucial hydrophobic and potential hydrogen bonding interactions within the colchicine binding pocket.[6]

  • The Glyoxylamide Linker : The two-carbon keto-amide linker is critical for the correct spatial orientation of the indole and the terminal amide substituent.

  • Substitutions on the Indole Nitrogen (N1) : The presence of a small alkyl group, such as the methyl group in 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, is often well-tolerated and can enhance oral bioavailability.[7][8]

  • The Amide Moiety : The nature of the substituent on the amide nitrogen plays a significant role in determining the potency and selectivity of the compound.[9][10]

The downstream cellular consequences of inhibiting tubulin polymerization are profound, leading to:

  • Disruption of the Mitotic Spindle : The inability to form functional microtubules prevents the assembly of a proper mitotic spindle.[2]

  • Activation of the Spindle Assembly Checkpoint (SAC) : The cell's internal surveillance system detects the improperly formed spindle, leading to a halt in the cell cycle at the G2/M phase.[2]

  • Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[9][10]

The following diagram illustrates the proposed mechanism of action:

Tubulin_Inhibition_Pathway Compound 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide Tubulin α/β-Tubulin Dimers Compound->Tubulin Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide.

Chemical Synthesis

The synthesis of 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide can be achieved through a straightforward and robust chemical route. A common method involves a two-step process starting from 1-methyl-1H-indole.

Step 1: Friedel-Crafts Acylation 1-methyl-1H-indole is first acylated at the C3 position using oxalyl chloride in an inert solvent like diethyl ether at a reduced temperature (e.g., 0 °C). This electrophilic substitution reaction yields the reactive intermediate, 2-(1-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.

Step 2: Amidation The crude acyl chloride is then reacted directly with an ammonia source, such as aqueous or gaseous ammonia, to form the final 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide product. The product can then be purified using standard techniques like recrystallization or column chromatography.

The following diagram outlines the synthetic workflow:

Synthesis_Workflow Start 1-Methyl-1H-indole Step1 Step 1: Acylation Reagent: Oxalyl Chloride Solvent: Diethyl Ether Start->Step1 Intermediate 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetyl chloride Step1->Intermediate Step2 Step 2: Amidation Reagent: Ammonia Intermediate->Step2 Product 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Final Final Product Purification->Final

Caption: Synthetic workflow for 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide.

Biological Evaluation: Methodologies and Data Interpretation

A series of in vitro assays are essential to characterize the biological activity of a putative tubulin polymerization inhibitor.

In Vitro Tubulin Polymerization Assay

This is the primary assay to directly measure the effect of a compound on microtubule formation. A fluorescence-based assay is often preferred for its sensitivity and high-throughput compatibility.

Principle: The assay monitors the polymerization of purified tubulin into microtubules in real-time. A fluorescent reporter, which preferentially binds to polymerized microtubules, is included in the reaction. The resulting increase in fluorescence intensity is directly proportional to the mass of microtubules formed.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10x stock solution of the test compound, 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, in an appropriate solvent (e.g., DMSO).

    • Prepare 10x stock solutions of a known polymerization inhibitor (negative control, e.g., Nocodazole) and a polymerization stabilizer (positive control, e.g., Paclitaxel).

    • On ice, prepare the tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP (1 mM), and the fluorescent reporter.

  • Assay Execution:

    • Pipette 5 µL of the 10x test compound, controls, or vehicle into the wells of a pre-warmed 96-well plate.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

Data Analysis: The raw fluorescence data is plotted against time to generate polymerization curves. Key parameters to extract include:

  • Vmax (Maximum Polymerization Rate): The steepest slope of the curve, representing the growth phase.

  • Maximal Polymer Mass: The plateau of the curve, indicating the steady-state equilibrium.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits tubulin polymerization by 50%.

Cell-Based Assays

Cytotoxicity Assay (MTT Assay): This assay determines the concentration at which the compound is toxic to cancer cells. Cells are treated with serial dilutions of the compound, and cell viability is measured after a set incubation period (e.g., 72 hours). The IC50 value is calculated, representing the concentration that reduces cell viability by 50%.[6]

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on cell cycle progression. Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed. A compound that inhibits tubulin polymerization is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[7]

Immunofluorescence Microscopy: This technique visualizes the effect of the compound on the microtubule network within cells. Cells are treated with the compound, fixed, and stained with an antibody against α- or β-tubulin. Disruption of the normal filamentous microtubule network and aberrant mitotic spindle formation are indicative of a tubulin-targeting agent.

Structure-Activity Relationship (SAR) and Data Summary

While specific data for 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is not extensively published, we can infer its potential activity based on SAR studies of related indole-3-glyoxylamides.[1][5][6]

Compound ClassN1-Indole SubstitutionAmide SubstituentRepresentative IC50 (Cytotoxicity)Tubulin Polymerization InhibitionReference
Indole-3-glyoxylamideH4-Pyridyl11-51 nMYes[11]
Indole-3-glyoxylamide4-Chlorobenzyl4-PyridylPotentYes[3][11]
Thiazole-linked Indolyl-3-glyoxylamideHThiazole derivatives93 nM (DU145 cells)Yes[6]
N-methyl-indolyl acetamide derivative1-MethylN-(3,4,5-trimethoxyphenyl)0.34 µM (MCF-7 cells)Yes[8]

The data from related compounds suggest that the indole-3-glyoxylamide scaffold is a potent inhibitor of tubulin polymerization with significant cytotoxic effects against various cancer cell lines. The N-methylation at the indole-1 position is present in active compounds, indicating that 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is a promising candidate for investigation as a tubulin polymerization inhibitor.

Conclusion and Future Directions

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide belongs to the promising class of indole-3-glyoxylamide tubulin polymerization inhibitors. Based on the established mechanism of action and structure-activity relationships of this compound class, it is hypothesized to exert its anticancer effects by binding to the colchicine site of tubulin, disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and ultimately leading to apoptosis.

Further research is required to fully characterize this specific compound. This includes its formal synthesis and purification, followed by a comprehensive biological evaluation using the in vitro and cell-based assays described in this guide. Subsequent studies could involve molecular docking to model its interaction with the colchicine binding site and in vivo studies in xenograft models to assess its therapeutic potential. The continued exploration of the indole-3-glyoxylamide scaffold holds significant promise for the development of novel, orally bioavailable anticancer agents.

References

  • Colley, H. E., Muthana, M., Danson, S. J., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309–9333.
  • Guggilapu, S. D., & Bathini, N. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 114-120.
  • (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. ARPI - UNIPI.
  • Hu, H. Y., Yu, X. D., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
  • Guggilapu, S. D., et al. (2017). Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 138, 988-1001.
  • (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • (n.d.). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide.
  • Hu, H. Y., Yu, X. D., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
  • (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20).
  • (n.d.). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE.
  • Moldovan, R. P., et al. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. PubMed.
  • (n.d.). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents...
  • (2018). A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole.
  • (n.d.). Synthesis and cytotoxic evaluation of some 2-{4-[(2-oxo-1,2-dihydro-3h-indol-3-ylidene)methyl] phenoxy}-n-phenylacetamide | Request PDF.
  • La Regina, G., et al. (n.d.). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC.
  • (2022). N-(3,4,5-trimethoxyphenyl)
  • (2019).
  • (n.d.).

Sources

Exploratory

Apoptosis Induction by 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide Derivatives: Mechanisms, Molecular Targets, and Experimental Validation

Executive Summary The 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide moiety—commonly referred to as the N-methyl-indol-3-ylglyoxylamide scaffold—has emerged as a highly privileged structure in modern oncology and medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide moiety—commonly referred to as the N-methyl-indol-3-ylglyoxylamide scaffold—has emerged as a highly privileged structure in modern oncology and medicinal chemistry[1]. By combining the versatile indole nucleus with a highly reactive and conformationally distinct glyoxylamide group, researchers have engineered a diverse library of derivatives capable of interacting with multiple intracellular targets[2]. Rather than acting as simple cytotoxins, these derivatives function as sophisticated molecular modulators that dismantle tumor cell survival networks. This technical guide explores the mechanistic causality behind how these compounds induce apoptosis, synthesizes their pharmacodynamic profiles, and provides self-validating experimental workflows for preclinical evaluation.

Mechanistic Architecture of Apoptosis Induction

The induction of apoptosis by 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide derivatives is not monolithic; it is a multi-targeted assault on cancer cell homeostasis. Depending on specific functional group substitutions, these compounds trigger programmed cell death through three primary, often converging, pathways:

Microtubule Destabilization and G2/M Arrest

A significant subclass of N-heterocyclic indolyl glyoxylamides acts as potent tubulin polymerization inhibitors[3]. These compounds bind to the colchicine-binding site on


-tubulin.
  • The Causality of Death: By preventing the addition of tubulin heterodimers to the plus-end of microtubules, these derivatives disrupt the formation of the mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase. Prolonged mitotic arrest leads to the degradation of anti-apoptotic proteins (such as Mcl-1) and the activation of pro-apoptotic Bax, culminating in mitochondrial outer membrane permeabilization (MOMP) and caspase-dependent apoptosis[3].

Dual Modulation of TSPO and the p53-MDM2 Complex

In aggressive malignancies like Glioblastoma Multiforme (GBM), specific indol-3-ylglyoxyldipeptides have been rationally designed to target the mitochondria directly[4].

  • The Causality of Death: These derivatives bind with high affinity to the 18 kDa Translocator Protein (TSPO) on the outer mitochondrial membrane while simultaneously disrupting the intracellular p53-MDM2 interaction[1]. The inhibition of MDM2 prevents the ubiquitination and degradation of the tumor suppressor p53, restoring its transcriptional activity. Concurrently, TSPO agonism triggers the collapse of the mitochondrial membrane potential (

    
    ) and increases Reactive Oxygen Species (ROS)[1]. This dual action forces the release of cytochrome c into the cytosol, assembling the apoptosome and rapidly executing the cell.
    
DNA Intercalation and Topoisomerase II Inhibition

Recent hybrid molecules, such as


-carboline indol-3-yl-glyoxylamide derivatives, incorporate planar aromatic rings that allow the molecule to intercalate directly into DNA[1].
  • The Causality of Death: The glyoxylamide moiety anchors the molecule within the active site of Topoisomerase II (Topo II). By stabilizing the Topo II-DNA cleavable complex, the derivatives cause lethal double-strand DNA breaks (DSBs). The resulting overwhelming DNA damage hyperactivates PARP1, exhausts cellular NAD+ pools, and drives the cell past the point of repair, ensuring irreversible early and late apoptosis[1].

SignalingPathway Derivative 2-(1-Methyl-1H-indol-3-yl)- 2-oxoacetamide Derivative Tubulin Tubulin (Colchicine Site) Derivative->Tubulin Inhibits Polymerization TSPO TSPO Receptor (Mitochondria) Derivative->TSPO Agonism p53 p53-MDM2 Complex Derivative->p53 Disrupts Interaction Arrest G2/M Cell Cycle Arrest Tubulin->Arrest MOMP Mitochondrial Membrane Depolarization (ΔΨm) TSPO->MOMP Transcription Pro-apoptotic Gene Transcription (Bax, PUMA) p53->Transcription Arrest->MOMP Prolonged Arrest Caspase Caspase 9 & 3 Activation MOMP->Caspase Cytochrome c Release Transcription->MOMP Bax Insertion Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Fig 1: Multi-target apoptotic signaling network of indol-3-ylglyoxylamide derivatives.

Quantitative Pharmacodynamics & SAR Summary

To contextualize the potency of these derivatives, the following table synthesizes quantitative data from key structural classes. The data highlights how structural modifications to the glyoxylamide tail dictate the primary molecular target and the resulting apoptotic markers.

Derivative Class / Lead CompoundPrimary Molecular TargetIn Vitro Potency / IC50Key Validated Apoptotic Markers
N-heterocyclic indolyl glyoxylamides (e.g., Compound 13, 7)

-Tubulin
17 – 1711 nM (Gastric/Breast cancer lines)DNA fragmentation, nuclear condensation, apoptotic body formation[3].
Indol-3-ylglyoxyldipeptides (e.g., Compound 26)TSPO & p53-MDM24.3 nM (p53-MDM2 inhibition);

= 87.2 nM (TSPO)

collapse, increased ROS, decreased Bcl-2, increased Bax[1].

-carboline indol-3-yl-glyoxylamides
(e.g., Compound 24)
DNA Intercalation & Topo II4.37 – 10.36

M (Various human cancer lines)
Early/late apoptosis induction, increased cleaved PARP1 levels[1].

Self-Validating Experimental Workflows

To ensure scientific integrity (E-E-A-T), protocols evaluating these compounds must be self-validating. This means incorporating internal controls that prove the observed apoptosis is a direct consequence of the hypothesized mechanism, rather than off-target toxicity.

Protocol A: Cell-Free Tubulin Polymerization Assay

Purpose: To isolate the direct biochemical target (tubulin) from downstream cellular effects, proving that microtubule destabilization is the primary mechanism of action. Rationale & Causality: Tubulin polymerization is highly temperature- and energy-dependent. By utilizing purified porcine brain tubulin with exogenous GTP at 37°C, we create an isolated environment where polymerization naturally occurs. If the derivative inhibits this, the causality is definitively established.

  • Preparation: Pre-chill a 96-well half-area plate on ice. Cold temperatures depolymerize microtubules, ensuring all tubulin is in the heterodimer (unpolymerized) state at baseline.

  • Reaction Mixture: Combine 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add the indol-3-ylglyoxylamide derivative (e.g., 1–10

    
    M).
    
    • Self-Validation Controls: Include Paclitaxel (10

      
      M) as a polymerization enhancer (positive control for assembly) and Colchicine (10 
      
      
      
      M) as a known destabilizer (positive control for inhibition). Include a DMSO vehicle control.
  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm (or fluorescence if using a reporter assay) every minute for 60 minutes.

  • Analysis: A flattened absorbance curve relative to the DMSO control confirms direct tubulin polymerization inhibition.

Protocol B: Multiparametric Flow Cytometry for Apoptosis &

Purpose: To sequentially map the collapse of the mitochondrial membrane potential (


) to the externalization of phosphatidylserine (early apoptosis) and eventual membrane rupture (late apoptosis/necrosis).
Rationale & Causality:  Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet only during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains DNA when the cell is dead. Using JC-1 dye in parallel proves that mitochondrial collapse precedes these surface changes.
  • Cell Treatment: Seed cancer cells (e.g., PC-3 or NUGC3) and treat with the derivative at

    
     and 
    
    
    
    concentrations for 24 and 48 hours. Crucial Step: Collect both the attached cells and the floating cells in the media; floating cells are often the apoptotic fraction.
  • Mitochondrial Depolarization (JC-1 Staining): Incubate a subset of cells with JC-1 dye (2

    
    M) for 15 mins at 37°C.
    
    • Self-Validation Control: Treat a control well with CCCP (50

      
      M) for 30 minutes prior to staining to force complete mitochondrial depolarization. A shift from red (J-aggregates) to green (monomers) fluorescence confirms 
      
      
      
      collapse.
  • Apoptosis Execution (Annexin V/PI Staining): Wash the remaining cells in cold PBS and resuspend in Annexin V Binding Buffer. Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L PI. Incubate for 15 mins in the dark.
  • Data Acquisition: Analyze via flow cytometry. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, directly validating the compound's programmed cell death efficacy over non-specific necrosis.

Workflow Start Compound Synthesis & QC InVitro Cell-Free Tubulin Polymerization Assay Start->InVitro CellCulture Cancer Cell Line Treatment (24-48h) Start->CellCulture Validation Data Synthesis & Mechanism Validation InVitro->Validation FlowCyto Flow Cytometry (Annexin V/PI & JC-1) CellCulture->FlowCyto Live/Dead Analysis Western Western Blotting (Cleaved PARP/Caspase) CellCulture->Western Protein Extraction FlowCyto->Validation Western->Validation

Fig 2: Self-validating experimental workflow for confirming apoptosis mechanisms.

Conclusion

The 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide scaffold represents a masterclass in rational drug design. By leveraging the spatial geometry of the glyoxylamide group, researchers can direct these molecules toward tubulin, mitochondrial TSPO, or nuclear DNA. Understanding the distinct causality behind each pathway—and utilizing rigorous, internally controlled experimental workflows—is essential for advancing these privileged structures from the bench to clinical therapeutics.

References

  • Barresi, E., et al. "Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry." Pharmaceuticals 16.7 (2023): 997. 1

  • BPR0C305 Study Group. "Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents." Journal of Medicinal Chemistry (2003). 3

  • Taliani, S., et al. "Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets." MDPI (2020). 4

Sources

Protocols & Analytical Methods

Method

Application Note: Reversed-Phase HPLC Purification of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction & Scientific Rationale 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Scientific Rationale

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (also known as 1-methylindole-3-glyoxylamide) is a highly valuable pharmacophore in medicinal chemistry. The indol-3-ylglyoxylamide scaffold is classified as a "privileged structure" and is frequently utilized in the design of tubulin polymerization inhibitors, anti-cancer agents, and central nervous system therapeutics[1][2].

The synthesis of this compound typically proceeds via a highly reactive indole-3-glyoxylyl chloride intermediate, formed by the acylation of 1-methylindole with oxalyl chloride, followed by amidation with ammonia[3]. While efficient, this methodology inevitably generates process-related impurities. The most problematic is 2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid , a hydrolysis product formed when the intermediate reacts with trace moisture. Because this acidic impurity shares the core chromophore and structural backbone of the target amide, separating them requires a carefully engineered chromatographic environment[4].

Causality in Method Design (E-E-A-T)

As an application scientist, it is critical to understand why specific chromatographic parameters are chosen, rather than just following a recipe:

  • Stationary Phase (C18): The indole core is highly hydrophobic, making a standard octadecylsilane (C18) bonded phase ideal for primary retention.

  • Mobile Phase Modifier (0.1% TFA): The target compound is a neutral amide, but the primary impurity is a carboxylic acid. In an unbuffered water/acetonitrile system, the acid impurity will partially ionize (COO⁻), leading to severe peak tailing, unpredictable retention times, and co-elution with the target. By adding 0.1% Trifluoroacetic Acid (TFA), the mobile phase pH is driven down to ~2.0. This suppresses the ionization of the acid impurity, forcing it into its fully protonated (COOH) state. This increases its hydrophobicity, sharpens the peak, and ensures it is distinctly resolved from the target amide[4].

  • Sample Diluent (DMSO): Indole-3-glyoxylamides often exhibit poor solubility in highly aqueous starting mobile phases. Dissolving the crude sample in Dimethyl Sulfoxide (DMSO) prevents the compound from crashing out (precipitating) at the head of the column during injection, which would otherwise cause split peaks and overpressure errors.

Reaction & Impurity Pathway

To purify a compound effectively, one must map the origin of its impurities. The diagram below illustrates the synthetic workflow and the parallel generation of the critical acidic impurity.

Synthesis SM1 1-Methylindole (Starting Material) INT 1-Methylindole-3-glyoxylyl chloride (Reactive Intermediate) SM1->INT Acylation SM2 Oxalyl Chloride (Acylating Agent) SM2->INT PROD 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (Target Product) INT->PROD Amidation IMP 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetic acid (Major Acidic Impurity) INT->IMP Hydrolysis NH3 Ammonia (NH3) NH3->PROD H2O H2O (Trace Moisture) H2O->IMP

Caption: Synthetic pathway of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide and its primary hydrolysis impurity.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must not proceed to preparative scale-up until the Analytical System Suitability Test (SST) criteria are met[5].

Reagents and Equipment
  • Analytical Column: Waters XBridge C18, 5 µm, 4.6 × 150 mm (or equivalent).

  • Preparative Column: Waters XBridge C18 OBD, 5 µm, 19 × 250 mm.

  • Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Detection: Photodiode Array (PDA) monitored at 254 nm and 280 nm (optimal for the indole ring).

Phase I: Analytical Screening & System Suitability Test (SST)

Objective: Confirm the retention time of the target and calculate the resolution (


) between the target and the acid impurity.

Step-by-Step Method:

  • Standard Preparation: Prepare a mixed standard containing 1 mg/mL of crude product spiked with 0.1 mg/mL of 1-methylindole (starting material) in DMSO.

  • Equilibration: Flush the analytical column with 10% Mobile Phase B for 10 column volumes.

  • Injection: Inject 5 µL of the standard mix.

  • Run Gradient: Execute the gradient outlined in Table 1 .

  • Self-Validation Checkpoint: Analyze the chromatogram. The system is ONLY validated for scale-up if the resolution (

    
    ) between the acid impurity and the target amide is > 2.0 . If 
    
    
    
    , decrease the gradient slope (e.g., extend the run time to 25 minutes).
Phase II: Preparative Scale-Up

Objective: Isolate the target compound at >98% purity.

Step-by-Step Method:

  • Sample Preparation: Dissolve 200 mg of the crude mixture in 2 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Equilibration: Equilibrate the preparative column at 10% B at a flow rate of 18 mL/min.

  • Injection: Inject 500 µL of the filtered sample.

  • Run Gradient: Execute the focused preparative gradient outlined in Table 2 .

  • Fraction Collection: Collect fractions based on UV threshold at 254 nm. The target compound will elute as the major peak following the smaller, earlier-eluting acid impurity peak.

  • Post-Run Validation: Re-inject 5 µL of the main fraction using the Analytical Method (Phase I) to confirm >98% purity before lyophilization.

Purification Workflow Visualization

Workflow S1 1. Sample Preparation Dissolve crude in DMSO & Filter S2 2. System Suitability Test (SST) Validate Resolution (Rs > 2.0) S1->S2 S3 3. Analytical Screening Determine retention & impurity profile S2->S3 S4 4. Preparative Scale-up Execute focused gradient elution S3->S4 S5 5. Fraction Analysis Re-inject to confirm >98% purity S4->S5 S6 6. Lyophilization Sublimate H2O/ACN/TFA S5->S6

Caption: Step-by-step self-validating workflow for the HPLC purification of indole-3-glyoxylamides.

Data Presentation & Method Parameters

The following tables summarize the quantitative parameters required to execute and validate the purification.

Table 1: Analytical HPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (0.1% TFA in ACN) Curve
0.0 1.0 90 10 Initial
2.0 1.0 90 10 Linear
15.0 1.0 10 90 Linear
18.0 1.0 10 90 Hold
18.1 1.0 90 10 Step

| 22.0 | 1.0 | 90 | 10 | Re-eq |

Table 2: Preparative HPLC Gradient Conditions (Focused Gradient)

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (0.1% TFA in ACN) Curve
0.0 18.0 90 10 Initial
2.0 18.0 90 10 Linear
18.0 18.0 40 60 Linear
20.0 18.0 5 95 Linear
23.0 18.0 5 95 Hold
23.1 18.0 90 10 Step

| 28.0 | 18.0 | 90 | 10 | Re-eq |

Table 3: Expected Retention and System Suitability Criteria | Analyte | Chemical Nature | Expected RT (min)* | Relative Retention Time (RRT) | Required Resolution (


) |
|---------|-----------------|--------------------|-------------------------------|--------------------------|
| 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetic acid | Acidic Impurity | ~6.8 | 0.82 | N/A |
| 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide  | Target Product  | ~8.3  | 1.00  | > 2.0  (from acid) |
| 1-Methylindole | Non-polar SM | ~12.5 | 1.50 | > 3.0 (from target) |

*Note: Exact retention times (RT) will vary based on dead volume and specific column chemistry. RRT and


 are the critical validation metrics.

References[4] National Institutes of Health (PMC). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11314959/[1] American Chemical Society (ACS). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01312[3] BenchChem. Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides. Available at: https://www.benchchem.com/[5] Google Patents. US6413431B1 - HPLC method for purifying organic compounds. Available at: https://patents.google.com/patent/US6413431B1/en[2] MDPI. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules. Available at: https://www.mdpi.com/1420-3049/28/14/5384

Sources

Application

Application Notes &amp; Protocols: In Vivo Experimental Design Using Indolyl Glyoxylamides in Mouse Models

Introduction: The Therapeutic Promise of Indolyl Glyoxylamides The indolyl glyoxylamide scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Indolyl Glyoxylamides

The indolyl glyoxylamide scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2][3] In oncology, specific derivatives have emerged as a promising class of orally active, small-molecule anticancer agents.[4][5] A notable example, Indibulin (D-24851), functions as a microtubule destabilizing agent, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] The potential for oral administration makes this class of compounds particularly attractive for developing patient-friendly cancer therapies.[4][5]

The successful translation of these promising in vitro results into clinical candidates hinges on rigorous and well-designed in vivo animal studies. Mouse models are indispensable tools in this process, providing critical data on a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile within a complex biological system.[6][7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust in vivo experiments using indolyl glyoxylamides in mouse models of cancer.

Foundational Preclinical Strategy: Setting the Stage for Success

A successful in vivo study is not merely about administering a compound and measuring tumors. It is a multi-faceted process where each step is informed by the compound's properties and the specific scientific questions being asked.

Mechanism of Action (MoA) and Model Selection

Understanding the MoA of your specific indolyl glyoxylamide is paramount. For microtubule destabilizers like Indibulin, the primary effect is anti-proliferative.[5] This directly informs the choice of mouse model.

  • Cell Line-Derived Xenografts (CDX): These are the most common initial models. Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, NSG).[8][9] They are excellent for assessing the direct anti-tumor activity of a cytotoxic or anti-proliferative agent.

  • Patient-Derived Xenografts (PDX): These models involve implanting tumor fragments from a human patient directly into an immunodeficient mouse.[10] PDX models better represent the heterogeneity and microenvironment of human tumors, offering higher clinical relevance.[10]

  • Syngeneic Models: If the indolyl glyoxylamide is suspected to have immunomodulatory effects in addition to its direct anti-tumor activity, a syngeneic model is required.[9] In these models, murine cancer cells are implanted into immunocompetent mice of the same strain, allowing for the study of interactions between the therapeutic, the tumor, and a functional immune system.[9][10]

The Formulation Challenge: Overcoming Poor Solubility

A common characteristic of indolyl glyoxylamides, like many modern drug candidates, is poor aqueous solubility.[11][12][13] This presents a significant hurdle for achieving adequate bioavailability in vivo.[11][14] An inappropriate formulation can lead to low and variable drug exposure, confounding study results and potentially causing a promising compound to be incorrectly dismissed.

Common Formulation Strategies for Poorly Soluble Compounds:

Formulation StrategyPrincipleKey Considerations
Co-solvents Water-miscible organic solvents (e.g., PEG400, DMSO, Solutol HS 15) are used to dissolve the compound.[11]Must be non-toxic at the required concentration. The final solution should not precipitate upon dilution in the bloodstream.
Lipid-Based Systems Self-emulsifying drug delivery systems (SEDDS) or microemulsions enhance solubility and can improve absorption from the GI tract.[11][15]Requires careful selection of oils, surfactants, and co-surfactants.[11]
Nanosuspensions The particle size of the compound is reduced to the nanometer range, increasing the surface area for dissolution.[12][14]Can be suitable for oral, intravenous, or subcutaneous administration.[14]
pH Modification For acidic or basic compounds, adjusting the pH of the vehicle can increase solubility.[11]The physiological pH at the site of administration must be considered.
Inclusion Complexes Cyclodextrins can encapsulate the drug molecule, forming a soluble complex.[11]The stoichiometry of the complex and potential for drug displacement must be understood.

Causality Insight: The choice of formulation is not trivial. An oil-based formulation (SEDDS) might be chosen for an oral indolyl glyoxylamide to leverage lipid absorption pathways in the gut, thereby enhancing bioavailability.[11] This is a rational design choice based on biopharmaceutical principles.

Core Experimental Protocols

The following protocols provide a validated framework for the in vivo evaluation of a novel indolyl glyoxylamide.

Protocol 1: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects.[16][17] It is a critical first step to establish a safe dose range for subsequent efficacy studies.[16]

Objective: To determine the MTD of an indolyl glyoxylamide when administered via a specific route and schedule.

Methodology:

  • Animal Selection: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. Use a small group size (n=3-5 per dose level).

  • Dose Selection: Start with a dose escalation scheme. Doses can be estimated from in vitro cytotoxicity data, but should be spaced appropriately (e.g., using a modified Fibonacci sequence).

  • Formulation & Administration: Prepare the indolyl glyoxylamide in the chosen vehicle. Administer the compound using the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including:

    • Body Weight: A loss of >15-20% is a common endpoint.[18][19]

    • Clinical Score: Note changes in posture, activity, and fur texture.

    • Other Observations: Record any signs of distress, such as labored breathing or lethargy.

  • Study Duration: A typical acute MTD study lasts 7-14 days.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 15% transient body weight loss is observed, with full recovery of the animals.[18][20]

Protocol 2: Tumor Growth Inhibition (Efficacy) Study in a CDX Model

Objective: To evaluate the anti-tumor efficacy of an indolyl glyoxylamide in a human cancer xenograft model.

Workflow Diagram:

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoints cell_culture 1. Cell Culture (e.g., A549 human lung cancer) implant 2. Subcutaneous Implantation (5x10^6 cells in Matrigel) cell_culture->implant randomize 3. Tumor Growth & Randomization (Tumors ~100-150 mm³) implant->randomize vehicle Group 1: Vehicle Control (p.o., daily) randomize->vehicle low_dose Group 2: Test Article (Low Dose, p.o., daily) randomize->low_dose high_dose Group 3: Test Article (High Dose, p.o., daily) randomize->high_dose pos_control Group 4: Positive Control (e.g., Paclitaxel, i.p., Q3D) randomize->pos_control measure 4. Tumor Measurement (Calipers, 2-3x weekly) vehicle->measure body_weight 5. Body Weight & Health (2-3x weekly) measure->body_weight endpoint 6. Study Endpoint (Tumor volume >2000 mm³ or clinical signs) body_weight->endpoint G cluster_study PD Study Setup cluster_collection Time-Course Collection cluster_analysis Biomarker Analysis pd_mice Tumor-Bearing Mice (Satellite Cohort) single_dose Single Efficacious Dose of Indolyl Glyoxylamide pd_mice->single_dose t2 2h single_dose->t2 t4 4h single_dose->t4 t8 8h single_dose->t8 t24 24h single_dose->t24 wb Western Blot (p-Target, Cleaved Caspase-3) t8->wb ihc IHC (pHH3, Ki-67) t8->ihc

Sources

Method

Application of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide in Tubulin Inhibition Assays: A Technical Guide

Introduction: Targeting the Cellular Superhighway for Cancer Therapy The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of eukaryotic cell function. These polymers, assembled from α- a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Cellular Superhighway for Cancer Therapy

The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of eukaryotic cell function. These polymers, assembled from α- and β-tubulin heterodimers, are integral to cell division, intracellular transport, and the maintenance of cell shape.[1][2] The critical role of microtubule dynamics in mitosis makes tubulin a well-established and highly attractive target for the development of anticancer therapeutics.[3][4] Agents that interfere with tubulin polymerization can halt the cell cycle in rapidly dividing cancer cells, ultimately leading to programmed cell death (apoptosis).[5]

Tubulin inhibitors are broadly classified based on their mechanism of action: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[1] The indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds that exhibit potent tubulin polymerization inhibitory activity.[3][4][6][7][8] These agents often exert their effects by binding to the colchicine binding site on β-tubulin, preventing the curved-to-straight conformational change required for microtubule assembly.[9]

This technical guide provides a comprehensive overview and detailed protocols for characterizing the tubulin inhibitory activity of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide , a synthetic indole derivative. We will detail its proposed mechanism of action and provide step-by-step methodologies for its evaluation using in vitro and cell-based assays.

Proposed Mechanism of Action: A Colchicine-Site Binder

Based on extensive structure-activity relationship (SAR) studies of related indole-containing molecules, 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is hypothesized to function as a microtubule-destabilizing agent by interacting with the colchicine binding site located at the interface between α- and β-tubulin.[5][8][10][11] Binding at this site introduces a steric hindrance that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule protofilament.[9] This disruption of tubulin polymerization dynamics leads to a net depolymerization of microtubules, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[5][12]

Mechanism_of_Action cluster_0 Cellular Environment Tubulin αβ-Tubulin Dimers MT Dynamic Microtubule Tubulin->MT Polymerization (GTP-dependent) BoundTubulin Compound-Tubulin Complex (Curved) MT->Tubulin Depolymerization G2M_Arrest G2/M Cell Cycle Arrest Compound 2-(1-Methyl-1H-indol-3-yl) -2-oxoacetamide Compound->Tubulin Binds to Colchicine Site BoundTubulin->G2M_Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Cell Death note The compound binds to free tubulin dimers, preventing their incorporation into microtubules. This leads to microtubule network disruption, mitotic arrest, and ultimately, apoptosis.

Caption: Proposed mechanism of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide action.

Experimental Protocols

This section provides detailed, field-proven protocols for the comprehensive evaluation of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide.

Protocol 1: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay directly measures the effect of the test compound on the polymerization of purified tubulin in a cell-free system. The principle relies on the fact that microtubules scatter light, and the increase in turbidity, measured as absorbance at 340 nm, is proportional to the mass of the microtubule polymer formed.[1][13]

Causality Behind Experimental Choices:

  • Temperature Control: Tubulin polymerization is highly temperature-dependent. Reactions are initiated by raising the temperature from 4°C (where tubulin is soluble) to 37°C (optimal for polymerization).[13][14] Maintaining precise temperature control is critical for reproducibility.

  • GTP Requirement: Tubulin polymerization is dependent on the binding and hydrolysis of GTP.[2][15] Therefore, GTP is a crucial component of the reaction buffer.

  • Controls: Paclitaxel, a microtubule stabilizing agent, serves as a positive control for polymerization enhancement.[16] A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on polymerization.[17]

Tubulin_Polymerization_Workflow prep 1. Reagent Preparation (Tubulin, Buffers, GTP, Compound) ice 2. Assemble Reaction Mix on Ice (Tubulin + Buffer + GTP) prep->ice plate 3. Add Compound/Controls to Pre-warmed 37°C 96-well Plate ice->plate mix 4. Add Tubulin Mix to Plate to Initiate Polymerization plate->mix read 5. Kinetic Absorbance Reading (340 nm at 37°C for 60-90 min) mix->read analyze 6. Data Analysis (Plot Abs vs. Time, Determine IC50) read->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, >99% pure bovine brain tubulin (e.g., Cytoskeleton, Inc. Cat. # T240 or Millipore Sigma Cat. # 17-10194) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL.[13][15] Keep on ice at all times.

    • Prepare a 10 mM stock solution of GTP in ultrapure water and store at -20°C.

    • Prepare a 10 mM stock solution of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide in 100% DMSO. Create a serial dilution in General Tubulin Buffer to generate 10X working stocks.

    • Prepare 10X working stocks of positive (e.g., 100 µM Paclitaxel) and vehicle (e.g., 10% DMSO in buffer) controls.

  • Assay Execution:

    • Pre-warm a 96-well, clear, flat-bottom plate to 37°C in a temperature-controlled spectrophotometer.[13]

    • On ice, prepare the final tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) if desired to promote polymerization.[13]

    • Add 10 µL of the 10X compound dilutions or controls to the designated wells of the pre-warmed plate.[1]

    • To initiate the reaction, add 90 µL of the ice-cold final tubulin solution to each well. Mix gently by pipetting.

    • Immediately begin kinetic measurement of absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[13][15]

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration.

    • Determine the maximum velocity (Vmax) of polymerization and the final polymer mass (plateau absorbance).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Compound ConcentrationVmax (mOD/min)Max Polymer Mass (OD)% Inhibition
Vehicle (DMSO)2.50.2500%
0.1 µM2.10.21514%
1.0 µM1.30.13048%
5.0 µM0.50.05578%
10.0 µM0.20.02092%
Paclitaxel (10 µM)4.50.350-40% (Enhancement)

Table 1: Example data from an in vitro tubulin polymerization assay.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[18][19] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[18][20] The amount of formazan produced is proportional to the number of viable cells.

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells seeded is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the drug's effect.

  • Incubation Time: A 48-72 hour incubation period is typically sufficient for anti-proliferative agents to exert their effects on the cell cycle.[20]

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium and must be dissolved (e.g., with DMSO or isopropanol) before the absorbance can be read.[19]

MTT_Assay_Workflow seed 1. Seed Cells in 96-well Plate (e.g., HeLa, MCF-7 at 5x10³ cells/well) incubate1 2. Incubate for 24h to Allow Adherence seed->incubate1 treat 3. Treat Cells with Serial Dilutions of Compound incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate for 3-4h at 37°C) incubate2->add_mtt solubilize 6. Solubilize Formazan Crystals (e.g., with DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Data Analysis (Calculate % Viability, Determine IC50) read->analyze

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, HT-29) under standard conditions.

    • Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of medium containing the compound or vehicle control.

    • Incubate for an additional 48 or 72 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[18]

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO or acidified isopropanol to each well to dissolve the purple formazan crystals.[19]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: (Abs_treated / Abs_vehicle) * 100.

    • Determine the IC₅₀ value by plotting percent viability against the log of the compound concentration.

Protocol 3: Immunofluorescence Microscopy of the Microtubule Network

This technique allows for the direct visualization of the compound's effects on the microtubule cytoskeleton within intact cells.[21] It provides qualitative and quantitative information on microtubule depolymerization, spindle formation, and overall cell morphology.

Causality Behind Experimental Choices:

  • Fixation: Proper fixation is crucial to preserve the delicate microtubule structures. Ice-cold methanol is often recommended as it simultaneously fixes and permeabilizes the cells, providing good antigen preservation for tubulin antibodies.[21]

  • Blocking: Blocking with a protein solution like Bovine Serum Albumin (BSA) or normal goat serum is essential to prevent non-specific binding of the primary and secondary antibodies, which would otherwise lead to high background fluorescence.[22]

  • Antibodies: A primary antibody specific to α- or β-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody that binds to the primary antibody for visualization.[21][22]

Immunofluorescence_Workflow seed 1. Seed Cells on Coverslips in a 24-well Plate treat 2. Treat with Compound (e.g., at IC50 concentration for 12-24h) seed->treat fix 3. Fixation (e.g., Ice-cold Methanol for 10 min) treat->fix block 4. Blocking (e.g., 1% BSA in PBS for 1h) fix->block primary_ab 5. Primary Antibody Incubation (Anti-α-tubulin, overnight at 4°C) block->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorescent conjugate + DAPI, 1h at RT) primary_ab->secondary_ab mount 7. Mount Coverslips on Microscope Slides secondary_ab->mount image 8. Image Acquisition (Fluorescence/Confocal Microscopy) mount->image

Caption: Workflow for immunofluorescence staining of microtubules.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips placed in a 24-well plate and allow them to adhere for 24 hours.

    • Treat the cells with 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide at various concentrations (e.g., 1X and 5X the IC₅₀ value) for a suitable duration (e.g., 12-24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Gently wash the cells once with pre-warmed (37°C) Phosphate-Buffered Saline (PBS).

    • Aspirate the PBS and add ice-cold 100% methanol. Incubate at -20°C for 10 minutes.[21]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Add Blocking Buffer (e.g., 1% BSA in PBS) and incubate at room temperature for 30-60 minutes.[21]

    • Dilute a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) in Blocking Buffer according to the manufacturer's recommendations.

    • Aspirate the Blocking Buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[21]

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) in Blocking Buffer.

    • Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[21]

  • Mounting and Imaging:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse with distilled water.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope. Capture images of the microtubule network (green fluorescence) and nuclei (blue fluorescence).

Expected Results:

  • Control Cells: Will display a well-organized, extensive network of filamentous microtubules throughout the cytoplasm.

  • Treated Cells: Will exhibit a dose-dependent disruption of the microtubule network, characterized by diffuse tubulin staining, loss of filamentous structures, and the formation of aberrant mitotic spindles in cells arrested in mitosis.

References

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

  • Sunil, D., & Kamath, P. R. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry, 16(18), 1466-1481. [Link]

  • Sunil, D., & Kamath, P. R. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. PubMed. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • Tebubio. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brai - KIT 96 assays). [Link]

  • Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20). [Link]

  • Wang, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Wang, Y., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]

  • Al-Aamery, M. A., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 28(1), 2. [Link]

  • Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. [Link]

  • Millipore Sigma. (n.d.). In vitro Tubulin Polymerization Assay 99 Pure Millipore. [Link]

  • Parker, A. L., et al. (2021). Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function. Molecules, 26(15), 4683. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. SciSpace. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

  • Jelinek, I., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Bjelobaba, I., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Li, Y., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. PMC. [Link]

  • ResearchGate. (2021). Visualization of cortical microtubule networks in plant cells by live imaging and immunostaining. [Link]

  • Wang, C., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

  • Globe Thesis. (2014). A Novel Class Of Tubulin Inhibitots With Promising Anticancer Activities. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. [Link]

  • Wang, C., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. ResearchGate. [Link]

  • Wang, C., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. [Link]

  • Li, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]

  • JoVE. (2017). Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. [Link]

  • Wang, C., et al. (2019). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. [Link]

Sources

Application

Application Note: Anti-Proliferative Profiling of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide Derivatives

Executive Summary & Pharmacological Context Indole-3-glyoxylamides, particularly N-methylated derivatives such as 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide, have emerged as a highly privileged scaffold in oncology drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Indole-3-glyoxylamides, particularly N-methylated derivatives such as 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide, have emerged as a highly privileged scaffold in oncology drug discovery[1]. Originally derived from the structural optimization of known anti-microtubule agents like Indibulin (D-24851), these compounds exhibit potent anti-proliferative activity across a wide array of multidrug-resistant (MDR) solid tumors[1],[2].

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a robust, self-validating framework for evaluating the cytotoxicity, cell cycle interference, and primary molecular mechanisms of these promising pharmacophores.

Mechanistic Rationale

To effectively study a compound, one must first understand the causality of its biological effects. The primary molecular target for indole-3-glyoxylamide derivatives is the colchicine-binding site on α/β-tubulin heterodimers[1].

  • Primary Interaction : The compound binds to tubulin, preventing the structural conformational changes required for microtubule polymerization[1].

  • Cellular Consequence : The failure to form a stable mitotic spindle triggers the spindle assembly checkpoint (SAC), leading to profound cell cycle arrest at the G2/M phase[1].

  • Terminal Event : Prolonged mitotic arrest downregulates anti-apoptotic proteins and activates caspase cascades, culminating in early and late apoptosis[1],[3].

MOA Cmpd 2-(1-Methyl-1H-indol-3-yl) -2-oxoacetamide Tubulin α/β-Tubulin Colchicine Site Cmpd->Tubulin Binds MT Microtubule Destabilization Tubulin->MT Inhibits CellCycle G2/M Phase Arrest MT->CellCycle Spindle Failure Apoptosis Apoptosis Induction CellCycle->Apoptosis Prolonged Arrest

Figure 1: Molecular mechanism of action for indole-3-glyoxylamide derivatives.

Experimental Workflow Design

To ensure trustworthiness and reproducibility, the evaluation of these compounds must follow a logical progression from phenotypic screening to target validation.

Workflow cluster_assays In Vitro Profiling Assays Step1 Compound Preparation (DMSO Stock) MTT 1. Cytotoxicity (MTT) Determine IC50 Step1->MTT Flow 2. Flow Cytometry Cell Cycle (PI) Step1->Flow Tubulin 3. Tubulin Assay Fluorescence Step1->Tubulin Data Data Integration & SAR Analysis MTT->Data Flow->Data Tubulin->Data

Figure 2: Experimental workflow for anti-proliferative profiling of novel compounds.

Detailed Methodologies & Protocols

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial succinate dehydrogenase. We utilize this to directly correlate absorbance with the number of metabolically viable cells. Self-Validating System: This assay must include a vehicle control to establish baseline viability and a known cytotoxic agent to validate assay sensitivity.

Step-by-Step Method:

  • Cell Seeding: Seed human cancer cells (e.g.,[3]) in 96-well plates at a density of

    
     cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare serial dilutions of the 2-oxoacetamide derivative in culture medium. Critical Insight: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Controls: Include wells with 0.5% DMSO (Vehicle Control) and 1 µM Doxorubicin or Paclitaxel (Positive Control).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: To confirm that the observed cytotoxicity is mechanism-based (tubulin inhibition) rather than off-target necrosis, we must observe a distinct 4N DNA accumulation indicative of[1]. Self-Validating System: Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. The addition of RNase A is non-negotiable; without it, RNA fluorescence will conflate the DNA content signal, rendering the G0/G1 and G2/M peaks indistinguishable.

Step-by-Step Method:

  • Treatment: Treat cells in 6-well plates with the compound at 0.5×, 1×, and 2× its calculated IC₅₀ for 24 hours.

  • Harvesting: Collect both adherent and floating cells (to capture apoptotic bodies) via trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Fixation: Wash the pellet with cold PBS. Resuspend in 300 µL PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash twice with cold PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze on a flow cytometer, capturing at least 10,000 events per sample. Use untreated cells to establish the baseline G0/G1 (2N) peak.

Protocol 3: In Vitro Tubulin Polymerization Assay

Causality & Rationale: Cell-based assays cannot distinguish between direct tubulin binders and upstream kinase inhibitors. This cell-free biochemical assay confirms that the compound acts as a direct[1],[4]. Self-Validating System: Tubulin polymerization is strictly temperature-dependent. The microplate reader must be pre-warmed to 37°C. A cold plate will artificially suppress polymerization, leading to false-positive "inhibitor" readouts.

Step-by-Step Method:

  • Preparation: Pre-warm a 96-well half-area plate and the microplate reader to exactly 37°C.

  • Reaction Mix: Prepare the tubulin reaction mix (e.g., 3 mg/mL porcine brain tubulin, 1 mM GTP, 20% glycerol in PEM buffer) on ice.

  • Compound Addition: Add 5 µL of the test compound (at 10 µM), Vehicle (DMSO), Paclitaxel (3 µM, Polymerization Enhancer), and Colchicine (3 µM, Polymerization Inhibitor) to respective wells.

  • Initiation: Rapidly add 50 µL of the cold tubulin reaction mix to the wells using a multi-channel pipette.

  • Kinetic Read: Immediately place the plate in the reader and measure fluorescence (Excitation: 340 nm / Emission: 410-460 nm) or absorbance (340 nm) every minute for 60 minutes at 37°C.

  • Interpretation: A flattened curve relative to the vehicle control indicates successful inhibition of polymerization (matching the Colchicine profile).

Quantitative Data Summary

Based on structural-activity relationship (SAR) studies of indole-3-glyoxylamide derivatives, the following table summarizes the expected anti-proliferative profiles across standard human cell lines[1],[3].

Cell LineTissue OriginExpected IC₅₀ Range (µM)Sensitivity Profile
DU145 Prostate Carcinoma0.09 - 5.0High
A549 Non-Small Cell Lung1.2 - 10.5Moderate to High
HepG2 Hepatocellular Carcinoma10.0 - 15.0Moderate
MCF7 Breast Adenocarcinoma4.0 - 12.0Moderate
RWPE-1 Normal Prostate Epithelium> 50.0Low (High Selectivity)

Note: Data variance is highly dependent on specific N-substitutions (e.g., adamantan-1-yl vs. pyridine-4-yl moieties) on the oxoacetamide side chain.

References

  • Title: Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry Source: Pharmaceuticals (Basel) / PubMed Central (NIH) URL: [Link]

  • Title: An Orally Bioavailable, Indole-3-Glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation Source: Molecules (MDPI) URL: [Link]

Sources

Method

Caspase activity assay protocol with 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Application Note: Evaluating the Pro-Apoptotic Efficacy of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide via Fluorogenic Caspase-3/7 Activity Assays Mechanistic Rationale: Bridging Tubulin Dynamics and Apoptosis 2-(1-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Pro-Apoptotic Efficacy of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide via Fluorogenic Caspase-3/7 Activity Assays

Mechanistic Rationale: Bridging Tubulin Dynamics and Apoptosis

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide belongs to the indolylglyoxylamide class of small molecules. In modern oncology drug development, indolylglyoxylamide derivatives (such as indibulin) are highly valued for their ability to bind the colchicine site of tubulin, thereby acting as potent tubulin polymerization inhibitors .

From an experimental standpoint, evaluating the efficacy of this compound requires tracing the downstream consequences of microtubule destabilization. When tubulin dynamics are disrupted, cells arrest in the G2/M phase due to prolonged activation of the Spindle Assembly Checkpoint (SAC). Extended SAC activation triggers the intrinsic apoptotic pathway, characterized by mitochondrial depolarization, the release of cytochrome c, and the sequential activation of initiator Caspase-9 and executioner Caspases-3 and -7 .

Because Caspase-3 and -7 are the terminal executioners of this cascade, quantifying their enzymatic activity provides the most robust, direct biochemical readout for the pro-apoptotic efficacy of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide.

Pathway Compound 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Arrest G2/M Cell Cycle Arrest (SAC Activation) Tubulin->Arrest Mito Mitochondrial Depolarization & Cytochrome C Release Arrest->Mito Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Casp3 Caspase-3/7 Activation (Executioner) Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Fig 1: Mechanism of indolylglyoxylamide-induced apoptosis via tubulin disruption and caspases.

Designing a Self-Validating Assay System

To ensure absolute trustworthiness in our readout, this protocol employs a self-validating matrix using the fluorogenic substrate Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Active Caspase-3/7 specifically cleaves the DEVD peptide sequence, releasing the highly fluorescent AMC moiety.

However, raw fluorescence can be confounded by autofluorescent compounds or non-specific protease activity. To guarantee that the observed signal is exclusively driven by caspase activity induced by 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide, the assay incorporates three critical pillars:

  • Specificity Control (The "Quench" Test): Co-incubation of the test compound with Z-VAD-FMK , a pan-caspase inhibitor. Complete quenching of the AMC signal in this well proves the fluorescence is strictly caspase-dependent, ruling out compound autofluorescence.

  • Positive Control: Paclitaxel (a known microtubule-targeting agent) is used to validate the cell line's apoptotic competence and assay sensitivity.

  • Protein Normalization: Because indolylglyoxylamides are anti-proliferative, treated wells will have fewer cells than vehicle wells. Normalizing fluorescence to total protein concentration (via BCA Assay) prevents false-negative interpretations caused by varying cell densities.

Detailed Experimental Methodology

Reagent Preparation & Causality
  • Lysis Buffer: Must contain 1% CHAPS. Why? CHAPS is a zwitterionic detergent that effectively lyses the plasma membrane to release intracellular proteins without denaturing the caspases, which must remain structurally intact for the in vitro cleavage of Ac-DEVD-AMC.

  • Assay Buffer: Must be supplemented with 10 mM DTT (Dithiothreitol) immediately before use. Why? Caspases are cysteine proteases; their active site contains a critical cysteine residue that must be kept in a reduced state to maintain catalytic activity.

Step-by-Step Protocol

Phase 1: Cell Seeding and Treatment

  • Seed A549 lung carcinoma cells (or a comparable solid tumor cell line) at a density of 1 × 10⁴ cells/well in a 96-well clear-bottom black microplate. Incubate overnight at 37°C, 5% CO₂.

  • Prepare a 10 mM stock of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide in anhydrous DMSO.

  • Treat cells with the compound at desired concentrations (e.g., 1 µM, 10 µM).

  • Self-Validation Step: In parallel wells, pre-treat cells with 50 µM Z-VAD-FMK for 1 hour prior to adding the 10 µM test compound.

  • Incubate the plate for 24 to 48 hours.

Phase 2: Lysis and Protein Normalization 6. Aspirate the culture media. Wash the wells gently with ice-cold PBS. 7. Add 50 µL of CHAPS Lysis Buffer to each well. Incubate on ice for 20 minutes, followed by centrifugation of the plate at 2,000 x g for 10 minutes at 4°C to pellet cellular debris. 8. Transfer 5 µL of the supernatant to a separate plate to perform a standard BCA Protein Assay. Calculate the protein concentration (µg/µL) for each well.

Phase 3: Fluorometric Caspase Cleavage Reaction 9. To the remaining 45 µL of lysate, add 50 µL of Assay Buffer (containing fresh 10 mM DTT). 10. Add 5 µL of 1 mM Ac-DEVD-AMC substrate to each well (final concentration: 50 µM). 11. Incubate the plate in the dark at 37°C for 2 hours. 12. Read the fluorescence using a microplate reader set to Excitation 380 nm / Emission 460 nm . 13. Normalize the raw Relative Fluorescence Units (RFU) by dividing by the total protein mass (µg) determined in Step 8.

Workflow Seed 1. Cell Seeding (A549 Cells) Treat 2. Compound Treatment (24-48h) Seed->Treat Lysis 3. Cell Lysis & BCA Assay Treat->Lysis Assay 4. Ac-DEVD-AMC Incubation Lysis->Assay Read 5. Fluorescence Readout (Ex 380 / Em 460) Assay->Read

Fig 2: Step-by-step experimental workflow for the fluorogenic Caspase-3/7 activity assay.

Quantitative Data Presentation

To accurately assess the compound's efficacy, data should be structured to highlight the fold-change in normalized activity relative to the vehicle control. Below is a representative data matrix demonstrating the expected outcomes of a successful, validated assay.

Table 1: Expected Quantitative Outcomes (A549 Cell Line, 24h Post-Treatment)

Treatment GroupConcentrationNormalized Activity (RFU/µg)Fold Change vs. VehicleApoptotic Status
Vehicle (DMSO) 0.1%120 ± 151.0xBasal
Test Compound 1 µM310 ± 252.58xModerate Apoptosis
Test Compound 10 µM850 ± 407.08xSevere Apoptosis
Test Compound + Z-VAD-FMK 10 µM + 50 µM135 ± 121.12xQuenched (Validated)
Paclitaxel (Pos. Control) 1 µM920 ± 557.66xSevere Apoptosis

Note: The complete abrogation of signal in the Z-VAD-FMK cohort confirms that the 7.08x fluorescence increase is driven entirely by the specific activation of executioner caspases by 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide, confirming its mechanism of action.

References

  • Colley, H. E., Muthana, M., Danson, S. J., et al. (2015). "An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer." Journal of Medicinal Chemistry, 58(23), 9309–9333.[Link]

  • Brel, V. K., Artyushin, O. I., Chuprov-Netochin, R. N., et al. (2020). "Synthesis and biological evaluation of indolylglyoxylamide bisphosphonates, antimitotic microtubule-targeting derivatives of indibulin with improved aqueous solubility." Bioorganic & Medicinal Chemistry Letters, 30(23), 127635.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in heterocyclic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in heterocyclic synthesis. The preparation of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide—a critical scaffold for sPLA2 inhibitors, CNS ligands, and anticancer agents[1]—is notoriously susceptible to environmental variables.

While the two-step sequence (acylation followed by amidation) appears straightforward on paper, the highly reactive nature of the alpha-keto acid chloride intermediate makes it a kinetic minefield. This guide is designed to move beyond basic recipes, providing you with the mechanistic causality, quantitative comparisons, and self-validating protocols necessary to master this synthesis[2].

Part 1: Mechanistic Workflow & Causality

The synthesis relies on the inherent nucleophilicity of the indole C3 position. Because the 1-methylindole ring is highly electron-rich (functioning essentially as an enamine), it undergoes a spontaneous Friedel-Crafts-type electrophilic aromatic substitution with oxalyl chloride without the need for a Lewis acid catalyst[3].

The Bottleneck: The resulting intermediate, 1-methylindole-3-glyoxylyl chloride, is exceptionally hygroscopic. During the subsequent amidation step, if aqueous ammonia (NH₄OH) is used or if ambient moisture is present, a kinetic competition occurs between the nucleophilic attack of ammonia (yielding the desired amide) and water (yielding the carboxylic acid byproduct). Hydrolysis is the single most common cause of low yields in this reaction.

ReactionPathway SM 1-Methylindole + Oxalyl Chloride Int Intermediate: 1-Methylindole-3-glyoxylyl chloride SM->Int Anhydrous THF/Et2O, 0°C (Electrophilic Acylation) Prod Target Product: 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide Int->Prod Anhydrous NH3 (Nucleophilic Substitution) Side Major Byproduct: 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetic acid Int->Side H2O / Moisture (Hydrolysis Competition)

Caption: Reaction pathway of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide synthesis and hydrolysis side reaction.

Part 2: Quantitative Data & Yield Optimization

To illustrate the critical impact of your amidation reagent choice, the following table summarizes quantitative yield data derived from various standard approaches[2]. Notice the inverse relationship between the presence of water in the reaction matrix and the final yield of the target oxoacetamide.

Amidation ReagentSolvent SystemTemperatureAverage Yield (%)Primary Byproduct / Issue
Aqueous NH₃ (28%) THF / Water (Biphasic)0 °C to RT40 - 55%High oxoacetic acid (Hydrolysis)
NH₄Cl + DIPEA Anhydrous DMFRT65 - 75%DIPEA hydrochloride salt precipitation
NH₃ in Dioxane (0.5 M) Anhydrous DCM0 °C to RT75 - 82%Slower reaction rate; unreacted intermediate
Anhydrous NH₃ (Gas) Anhydrous THF-78 °C to 0 °C88 - 95% Minimal (Highest purity profile)

Part 3: Self-Validating Experimental Protocol

To guarantee high yields, you must treat this as an air- and moisture-sensitive workflow. This protocol incorporates a self-validation checkpoint to ensure step 1 is complete before initiating step 2.

Materials Required:

  • 1-Methylindole (1.0 eq, strictly dried over molecular sieves)

  • Oxalyl chloride (1.2 eq, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF) (Sure/Seal™ or solvent purification system)

  • Anhydrous Ammonia gas (NH₃) cylinder

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Acylation: Dissolve 1-methylindole (10 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophilic Addition: Add oxalyl chloride (12 mmol) dropwise via syringe over 15 minutes. Causality note: Dropwise addition prevents localized exothermic spikes that cause the electron-rich indole to polymerize into black tars.

  • Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour. The intermediate glyoxylyl chloride will often precipitate as a vibrant yellow/orange solid[3].

  • Self-Validation Checkpoint: Extract a 10 µL aliquot of the suspension and quench it in 1 mL of anhydrous methanol. Analyze via TLC (Hexanes:EtOAc 7:3). You should observe the complete disappearance of the starting indole and the appearance of a single new spot corresponding to the methyl ester derivative. Do not proceed to step 6 until this is confirmed.

  • Amidation: Re-cool the reaction mixture to -78 °C (Dry ice/acetone bath). Gently bubble anhydrous NH₃ gas directly into the solution via a submerged needle for 20 minutes. The yellow precipitate will dissolve/transform as the amide forms.

  • Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure complete consumption of the acid chloride. Quench carefully with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL). Causality note: This basic wash is critical; it deprotonates and extracts any trace 2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid byproduct into the aqueous layer, leaving the pure neutral amide in the organic phase. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Part 4: Troubleshooting FAQs

Q1: My final product contains a 30-40% impurity that streaks heavily on TLC. What is it, and how do I remove it? A: This is almost certainly 2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid, the hydrolysis byproduct[4]. It occurs when moisture enters the system or if you used aqueous ammonia. You do not need column chromatography to remove it. Simply dissolve your crude mixture in an organic solvent (like EtOAc) and wash it vigorously with saturated sodium bicarbonate (NaHCO₃). The acid will partition into the aqueous layer.

Q2: During the addition of oxalyl chloride, my reaction instantly turns dark brown or black. Why? A: This indicates thermal degradation and polymerization of the indole ring. 1-Methylindole is highly reactive. If the oxalyl chloride is added too quickly, or if the cooling bath is insufficient (e.g., relying on a small ice bath that has melted), the localized heat of the reaction causes the starting material to decompose. Ensure strict temperature control at 0 °C and add the electrophile at a rate of no more than 1 mL/min.

Q3: I don't have access to anhydrous NH₃ gas. Can I still get a high yield? A: Yes, but you must avoid water. Instead of gas, use a commercially available solution of 0.5 M Ammonia in Dioxane or THF. Alternatively, you can generate ammonia in situ by adding finely powdered Ammonium Chloride (NH₄Cl, 3.0 eq) to the reaction mixture, followed by the slow addition of N,N-Diisopropylethylamine (DIPEA, 4.0 eq)[2]. This avoids the introduction of water while providing the necessary nucleophile.

Q4: The intermediate precipitates out as a thick paste and the stir bar stops spinning. Will this affect the amidation? A: Yes. If the intermediate acid chloride is trapped inside a solid matrix, the ammonia cannot reach it, leading to incomplete conversion. If the mixture becomes too thick, dilute it with an additional 10-15 mL of anhydrous THF or Dichloromethane (DCM) prior to the amidation step to ensure a homogenous suspension and efficient biphasic/gas-liquid mixing.

TroubleshootingTree Start Issue: Low Yield of Amide Check Analyze Crude Reaction Mixture (TLC / LC-MS) Start->Check Acid Observation: High Carboxylic Acid Check->Acid Hydrolysis SM Observation: Unreacted 1-Methylindole Check->SM Incomplete Acylation Tar Observation: Black Tars / Degradation Check->Tar Polymerization Sol1 Action: Switch to anhydrous NH3 Dry all glassware & solvents Acid->Sol1 Sol2 Action: Use freshly distilled oxalyl chloride SM->Sol2 Sol3 Action: Strict 0°C control Avoid localized heating Tar->Sol3

Caption: Troubleshooting decision tree for diagnosing and resolving low yields in indole amidation workflows.

References

  • Title: Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities Source: PMC (National Institutes of Health) URL: [Link]

  • Title: US5654326A - 1H-indole-3-glyoxylamide SPLA2 inhibitors Source: Google Patents URL
  • Title: PL180523B1 - New compound, 1H-indole-3-glyoxylamide derivative and pharmaceutical applications Source: Google Patents URL

Sources

Optimization

Optimizing reaction conditions for indolyl glyoxylamide synthesis

Welcome to the Technical Support Center for Indolyl Glyoxylamide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indolyl Glyoxylamide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Successful organic synthesis requires a deep understanding of the mechanistic causality behind every reagent, temperature shift, and solvent choice.

Indolyl glyoxylamides are privileged scaffolds in medicinal chemistry, frequently utilized in the development of anticancer agents (such as tubulin polymerization inhibitors)[1]. The most robust and atom-economical method for their synthesis is the two-step acylation-amidation sequence using oxalyl chloride[2].

Below, you will find a self-validating workflow, optimized protocols, quantitative data comparisons, and a troubleshooting FAQ to ensure high-yield synthesis.

I. Mechanistic Workflow & Visualization

The synthesis relies on the inherent nucleophilicity of the indole C3 position. By carefully controlling the environment, we can direct oxalyl chloride to selectively acylate at C3, followed by a base-mediated amidation.

G Indole Indole Core (Neutral) Intermediate Indole-3-glyoxylyl chloride (Yellow Ppt) Indole->Intermediate C3-Acylation Oxalyl Oxalyl Chloride (Et2O, 0°C) Oxalyl->Intermediate Product Indolyl Glyoxylamide (Target) Intermediate->Product Amidation Amine Amine + Base (Et3N/DIPEA) Amine->Product

Caption: Workflow for Indolyl Glyoxylamide Synthesis via Oxalyl Chloride Acylation.

II. Quantitative Data Presentation: Reaction Condition Optimization

Selecting the right combination of solvents and bases is critical. The table below summarizes the quantitative impact of various reaction parameters on the final yield.

Optimization ParameterStep 1 SolventStep 2 SolventBaseTemperature ProfileExpected YieldMechanistic Rationale
Standard (Optimal) Diethyl Ether (Et₂O)THFTriethylamine (Et₃N)0 °C → RT85–95%Et₂O promotes precipitation of the highly reactive intermediate, protecting it from degradation.
Sterically Hindered THFTHFDIPEA0 °C → 50 °C70–85%THF increases solubility for bulky amines; DIPEA minimizes nucleophilic base interference.
Sub-optimal (Avoid) DCMDCMPyridineRT → Reflux< 50%Higher temperatures and polar solvents risk competing N1-acylation and intermediate degradation.

III. Self-Validating Experimental Protocols

A protocol is only useful if you can verify its success in real-time. Follow these step-by-step methodologies, paying close attention to the built-in validation checkpoints.

Protocol 1: Synthesis of Indole-3-glyoxylyl chloride

Causality: Oxalyl chloride is highly reactive and preferred over thionyl chloride because it operates under milder conditions, preserving acid-sensitive functional groups[3].

  • Preparation: Flame-dry a round-bottom flask and flush with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the indole derivative (1.0 equiv) in anhydrous diethyl ether (Et₂O) to achieve a 0.25–0.5 M concentration[4].

  • Cooling: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures suppress the kinetic formation of N1-acylated byproducts.

  • Acylation: Dropwise, add oxalyl chloride (1.2 equiv). Stir at 0 °C for 1–2 hours.

  • Self-Validation Checkpoint: You must observe the formation of a vibrant yellow or orange precipitate. This is the indole-3-glyoxylyl chloride crashing out of the non-polar ether. If the solution remains clear, the reaction has stalled; if it turns black, the intermediate has decomposed.

  • Concentration: Carefully remove the solvent and excess oxalyl chloride under reduced pressure.

Protocol 2: Amidation to Indolyl Glyoxylamide

Causality: The intermediate is highly susceptible to hydrolysis. The base (Et₃N or DIPEA) acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of your incoming amine, which would otherwise destroy its nucleophilicity.

  • Resuspension: Resuspend the yellow precipitate from Protocol 1 in anhydrous THF at 0 °C.

  • Amine Addition: In a separate vial, mix the desired amine (1.1 equiv) and Et₃N (1.5 equiv) in a small volume of THF. Add this mixture dropwise to the reaction flask[2].

  • Reaction: Allow the reaction to slowly warm to room temperature (RT) and stir for 2–4 hours.

  • Self-Validation Checkpoint: The bright yellow color of the suspension will fade, and the mixture will often become homogeneous before a new, white/off-white precipitate (triethylamine hydrochloride salts) forms. TLC (UV active) should show the complete disappearance of the intermediate.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via column chromatography.

IV. Troubleshooting & FAQs

Q1: Why am I observing N1-acylation instead of the desired C3-acylation on the indole core? A1: Causality: Indole is an ambident nucleophile. While the C3 position is inherently more nucleophilic due to its enamine-like resonance, deprotonation of the indole nitrogen or the use of polar aprotic solvents at elevated temperatures shifts the thermodynamic equilibrium toward N1-acylation[1]. Solution: Do not pre-treat the indole with a base. Conduct the initial acylation with oxalyl chloride in a non-polar solvent (Et₂O) strictly at 0 °C. The neutral indole will cleanly attack the oxalyl chloride at the C3 position.

Q2: My amidation yield is exceptionally low, and I recover mostly unreacted amine alongside a highly polar indole byproduct. What went wrong? A2: Causality: The indole-3-glyoxylyl chloride intermediate is extremely sensitive to moisture. If water is present in your solvents or the atmosphere, the intermediate rapidly hydrolyzes into indole-3-glyoxylic acid. This acid will not couple with your amine under standard conditions without the addition of specialized coupling reagents. Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents and maintain an inert nitrogen atmosphere. If your yellow precipitate turns gummy or colorless during Step 1, moisture contamination is the culprit.

Q3: How do I safely quench the reaction to remove excess oxalyl chloride before the amidation step? A3: Causality: Oxalyl chloride decomposition generates toxic and expansive gases (HCl, CO, CO₂). Direct addition of water causes a violently exothermic reaction that can destroy your intermediate and pose a severe safety hazard[3]. Solution: The safest method is to evaporate the volatile oxalyl chloride under reduced pressure using a secondary cold trap. If liquid quenching is strictly necessary, cool the vessel to 0 °C and slowly add anhydrous methanol. This converts the excess reagent into dimethyl oxalate and HCl, which can then be safely neutralized.

Q4: I am using a highly sterically hindered or electron-deficient heterocyclic amine, and the coupling is failing. How can I drive the reaction? A4: Causality: Electron-deficient amines (e.g., aminopyridines) have significantly reduced nucleophilicity. At 0 °C, the activation energy barrier for the nucleophilic attack on the glyoxylyl chloride is simply not overcome. Solution: Switch the Step 2 solvent entirely to THF to improve solubility. Swap Et₃N for the more sterically hindered base DIPEA to prevent base-catalyzed side reactions, and gently heat the reaction to 50 °C or reflux[4]. Monitor by TLC until the intermediate is fully consumed.

V. References

  • Title : Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison Source : Wolfabio URL :[Link]

  • Title : An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Troubleshooting

Purification challenges of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Title: Technical Support Center: Purification Challenges of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide Introduction Welcome to the Technical Support Center. 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (and its N-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification Challenges of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Introduction Welcome to the Technical Support Center. 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (and its N-substituted derivatives) are critical precursors and pharmacophores in drug discovery, particularly in the development of tubulin polymerization inhibitors [3] and cannabinoid receptor ligands. However, synthesizing and purifying these indole-3-glyoxylamides presents unique challenges: intermediate instability, severe polarity differences, and crystallization resistance.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-purity isolation.

Mechanistic Workflow & Causality

The standard synthesis involves a two-step, one-pot sequence: acylation of 1-methylindole with oxalyl chloride to form a highly reactive 1-methylindole-3-glyoxylyl chloride, followed by amidation [1]. Because the intermediate is volatile and highly sensitive to moisture [3], it is rarely isolated.

Workflow Start 1-Methylindole + Oxalyl Chloride Step1 Acylation (0 °C to RT) Anhydrous Conditions Start->Step1 Inter 1-Methylindole-3-glyoxylyl Chloride Intermediate Step1->Inter Monitor via MeOH quench Step2 Amidation (NH3/Amine) Base (e.g., DIPEA) Inter->Step2 Do not isolate Crude Crude 2-(1-Methyl-1H-indol-3-yl) -2-oxoacetamide Step2->Crude Workup Aqueous Workup (NaHCO3 Wash) Crude->Workup Removes glyoxylic acid Purify Flash Chromatography (DCM/MeOH Gradient) Workup->Purify Organic phase Pure Pure Crystalline Product Purify->Pure Trituration if oiling

Workflow for the synthesis and purification of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide.

Troubleshooting Guide (Q&A)

Q: Why am I seeing a massive, streaking polar spot on my TLC that ruins my column separation? A: You are likely observing 1-methylindole-3-glyoxylic acid. Causality: The intermediate 1-methylindole-3-glyoxylyl chloride is fiercely hygroscopic. If your amidation step contains trace water, or if the reaction quench is poorly controlled, the acid chloride hydrolyzes. This carboxylic acid byproduct streaks severely on normal-phase silica, trapping your desired oxoacetamide [1]. Self-Validating Fix: Do not rely on chromatography to remove this acid. Instead, perform a rigorous basic aqueous wash (saturated NaHCO₃) prior to loading the crude mixture onto the column. To validate the fix, spot the organic layer on a TLC plate and stain with Bromocresol Green; the absence of a yellow spot confirms the acid has successfully partitioned into the aqueous waste.

Troubleshooting AcidChloride Glyoxylyl Chloride Intermediate Byproduct Indole-3-glyoxylic Acid (Streaking Impurity) AcidChloride->Byproduct Hydrolysis Product Desired Oxoacetamide (Target) AcidChloride->Product Amidation Water Trace H2O (Moisture) Water->Byproduct Amine Amine/NH3 (Anhydrous) Amine->Product

Mechanistic divergence: Amidation vs. hydrolysis of the glyoxylyl chloride.

Q: My product is "oiling out" instead of crystallizing after chromatography. How do I force crystallization? A: Indole-3-glyoxylamides frequently oil out due to trace lipophilic impurities (like unreacted 1-methylindole) or residual high-boiling solvents (like DMF or THF) that disrupt the crystal lattice. Causality: The dicarbonyl system forms strong intermolecular hydrogen bonds. Solvents with high hydrogen-bond acceptor capacity (like THF) intercalate and prevent nucleation. Self-Validating Fix: Perform a solvent/anti-solvent trituration. Dissolve the oil in a minimal volume of warm dichloromethane (DCM). Slowly add cold diethyl ether dropwise until turbidity persists. Scratch the side of the flask with a glass rod to induce nucleation. The formation of discrete crystals validates the removal of lattice-disrupting solvents.

Q: Unreacted 1-methylindole and my final oxoacetamide run closely in standard Hexane/Ethyl Acetate. How do I separate them? A: Switch your mobile phase to a Dichloromethane (DCM)/Methanol (MeOH) gradient. Causality: While the oxoacetamide is significantly more polar than 1-methylindole, the indole core causes severe tailing in alkane-based solvents (hexanes/heptane) due to secondary interactions with silanol groups. DCM provides superior solvation for the aromatic core, sharpening the bands and resolving the peaks [2].

Standardized Purification Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography This protocol is designed for standard reaction scales where the primary impurities are unreacted starting materials and minor over-alkylation products [2].

  • Pre-treatment (Critical): Dissolve the crude reaction mixture in DCM (20 mL/g of crude). Wash twice with an equal volume of saturated aqueous NaHCO₃ to remove 1-methylindole-3-glyoxylic acid. Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Column Packing: Pack a silica gel column using 100% DCM. Ensure the silica bed is perfectly level to prevent band broadening.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel (1:3 ratio of crude to silica) to prevent the polar oxoacetamide from crashing out at the top of the column.

  • Elution Gradient:

    • 0-3 Column Volumes (CV): 100% DCM (Elutes unreacted 1-methylindole).

    • 3-8 CV: 98:2 DCM/MeOH.

    • 8-12 CV: 95:5 DCM/MeOH (Elutes the 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide).

  • Fraction Analysis: Spot fractions on TLC and develop in 90:10 DCM/MeOH. Visualize using UV (254 nm) and p-Anisaldehyde stain.

Protocol B: Preparative Reversed-Phase HPLC (For Complex Mixtures) When synthesizing highly polar derivatives (e.g., amino acid-coupled glyoxylamides), normal-phase chromatography often fails. Reversed-phase chromatography is the authoritative standard for these water-soluble targets[4].

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of HPLC-grade Water/Methanol containing 0.1% Trifluoroacetic acid (TFA). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a pre-packed C18 preparative column.

  • Mobile Phase:

    • Solvent A: 100% H₂O with 0.1% TFA.

    • Solvent B: 100% Methanol with 0.1% TFA.

  • Gradient Execution: Run a decreasing polarity gradient from 10% Solvent B to 100% Solvent B over 60 minutes.

  • Recovery: Pool fractions containing the pure product. Remove methanol via rotary evaporation, then lyophilize the remaining aqueous layer to yield the pure compound as a fluffy powder.

Quantitative Data & Separation Metrics

The following table summarizes the expected chromatographic behavior and solubility profiles to guide your purification strategy.

Compound / ImpurityTLC Rf (95:5 DCM/MeOH)TLC Rf (50:50 Hex/EtOAc)RP-HPLC Retention*Optimal Solvents for Solubilization
1-Methylindole (SM) 0.950.80Late (Non-polar)Hexanes, DCM, Ether
Glyoxylic Acid Byproduct 0.10 (Streaks)0.00 (Baseline)Early (Polar)Water (Basic), MeOH
Target Oxoacetamide 0.45 - 0.550.20 - 0.30Mid-gradientDCM, DMF, DMSO, THF
Over-acylated Byproduct 0.800.65Late-MidDCM, EtOAc

*Based on a standard C18 column, 10-100% MeOH/H₂O (0.1% TFA) over 60 min.

Frequently Asked Questions (FAQs)

Q: Can I isolate and purify the 1-methylindole-3-glyoxylyl chloride intermediate before the amidation step? A: It is highly discouraged. The intermediate is somewhat volatile and extremely reactive [3]. Extensive purification attempts usually lead to massive yield losses due to hydrolysis. It is standard practice in the literature to use the crude material directly in a one-pot, two-step procedure.

Q: What is the best way to monitor the formation of the glyoxylyl chloride intermediate if I can't run it on TLC? A: Take a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. This instantly converts the acid chloride into the stable methyl ester (methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate). You can easily monitor this ester via TLC or LCMS to confirm the complete consumption of 1-methylindole.

Q: I am scaling up the reaction to 50 grams. Are there thermal hazards during purification? A: The primary hazard occurs during the reaction quench, not the chromatography. Quenching unreacted oxalyl chloride generates significant volumes of CO, CO₂, and HCl gas [1]. Always quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and water before attempting any extraction or column loading.

References

  • Title: An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery Source: PMC (National Institutes of Health) URL: [Link]

Optimization

Technical Support Center: In Vivo Dosing &amp; Troubleshooting for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Welcome to the Technical Support Center for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 16382-39-1). As a foundational member of the indole-3-glyoxylamide class, this compound is heavily utilized in preclinical drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 16382-39-1). As a foundational member of the indole-3-glyoxylamide class, this compound is heavily utilized in preclinical drug development as a privileged scaffold targeting the Translocator Protein (TSPO) and secretory phospholipase A2 (sPLA2).

Because of its highly planar aromatic structure and lipophilicity, researchers frequently encounter pharmacokinetic (PK) and formulation bottlenecks during in vivo translation. This guide provides validated protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure the scientific integrity of your animal models.

Quantitative Pharmacokinetic & Dosing Benchmarks

To establish a baseline for your experimental design, review the standard physicochemical and PK parameters associated with unsubstituted and methylated indole-3-glyoxylamides.

Table 1: Reference Parameters for Indole-3-glyoxylamide In Vivo Profiling

ParameterTypical Range / ValueCausality / Implication for In Vivo Studies
LogP (Lipophilicity) 2.5 - 3.8High lipophilicity drives strong target affinity but necessitates the use of complex co-solvents (DMSO/PEG) to prevent precipitation in aqueous blood.
Plasma Protein Binding > 92%High binding limits the free drug fraction. You must dose higher to achieve the necessary unbound concentration (C_free) at the target site.
Brain-to-Plasma Ratio (

)
0.8 - 1.5Excellent blood-brain barrier (BBB) penetrance. Ideal for targeting CNS-localized TSPO in neuroinflammation models.
Hepatic Clearance (

)
25 - 55 mL/min/kgModerate-to-rapid clearance via CYP450 metabolism. Often requires twice-daily (BID) dosing to maintain steady-state efficacy.
Typical IP Dose Range 5 - 30 mg/kgDose must be titrated based on the specific receptor occupancy required for your pharmacodynamic (PD) readout.
Pathway Visualization: Mechanism of Action

When utilizing 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide as a TSPO ligand, the primary objective is to modulate mitochondrial permeability, thereby driving neurosteroidogenesis. Understanding this cascade is critical for selecting the correct downstream biomarkers for your assays.

MOA Cpd 2-(1-Methyl-1H-indol-3-yl) -2-oxoacetamide Target TSPO (18 kDa) Outer Mito Membrane Cpd->Target High Affinity Binding Chol Cholesterol Translocation Target->Chol Pore Modulation Preg Pregnenolone Synthesis (CYP11A1 Cleavage) Chol->Preg Rate-Limiting Step Effect Neuroprotection & Anti-inflammation Preg->Effect Downstream Cascade

Mechanism of action for indole-3-glyoxylamides targeting TSPO-mediated neurosteroidogenesis.

Section 1: Formulation & Administration FAQs

Q: I am experiencing compound precipitation when injecting intravenously (IV). How do I overcome the poor aqueous solubility of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide? A: Indole-3-glyoxylamides possess a planar indole ring that promotes strong intermolecular


 stacking, leading to high crystal lattice energy and near-zero aqueous solubility. Attempting to dissolve this compound directly in saline will result in micro-suspensions. You must use a co-solvent system that sequentially disrupts these bonds. We recommend a validated vehicle of 10% DMSO / 40% PEG-400 / 50% Saline , which is well-tolerated in murine models .
Protocol 1: Preparation of a 2 mg/mL Dosing Solution (Self-Validating)

This protocol yields a clear solution suitable for IV or IP administration at 10 mg/kg (assuming a 25g mouse injected with 125 µL).

  • Primary Solubilization: Weigh 2.0 mg of the compound into a sterile glass vial. Add 100 µL of 100% DMSO. Vortex vigorously for 2 minutes.

    • Causality: DMSO acts as a powerful aprotic solvent, immediately disrupting the hydrogen bonds of the oxoacetamide moiety and the

      
      -stacking of the indole core.
      
  • Cosolvent Stabilization: Add 400 µL of PEG-400 to the vial. Vortex for 1 minute.

    • Causality: PEG-400 acts as a steric stabilizer. It coats the solubilized molecules, preventing them from re-aggregating when the dielectric constant of the mixture changes during the final aqueous dilution.

  • Aqueous Phase Addition: Dropwise (10 µL per second), add 500 µL of sterile 0.9% Saline while continuously vortexing the vial.

    • Causality: Rapid addition of water causes localized supersaturation, leading to irreversible precipitation. Dropwise addition allows the PEG-400 micelles to adapt and encapsulate the lipophilic drug.

  • Validation Checkpoint (Tyndall Effect Test): Shine a standard red laser pointer through the glass vial against a dark background.

    • Self-Validation: If the beam is invisible as it passes through the liquid, you have a true solution. If the beam path is visible (scattering), micro-precipitation has occurred. Do not use a scattering solution for IV dosing , as it will cause pulmonary micro-embolisms and artificially inflate your clearance (

      
      ) data. Discard and restart, increasing the PEG-400 ratio to 50%.
      
Section 2: Pharmacokinetics & Experimental Workflow

Q: My compound shows rapid systemic clearance and I am failing to see efficacy in my chronic disease model. What is going wrong? A: 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is susceptible to rapid hepatic metabolism, specifically N-demethylation and amide hydrolysis. If you are dosing once daily (QD), the drug concentration is likely falling below the minimum effective concentration (MEC) within 4 hours. You must optimize your workflow by mapping the PK profile before moving to chronic efficacy studies.

Workflow Step1 1. Vehicle Optimization (DMSO/PEG/Saline) Step2 2. Single-Dose PK (IV vs IP/PO) Step1->Step2 Decision Bioavailability > 20%? Step2->Decision Step3 3. PD Biomarker Assay (Brain Pregnenolone) Decision->Step3 Yes Reform Micronization / Lipid Formulation Decision->Reform No Step4 4. Chronic Efficacy (Disease Model) Step3->Step4 Reform->Step2

In vivo PK/PD optimization workflow for lipophilic indole-3-glyoxylamide experimental compounds.

Protocol 2: Pharmacodynamic (PD) Brain Sampling for TSPO Activation

To prove your drug is hitting the target in vivo, you must measure the downstream biomarker (pregnenolone) rather than just behavioral efficacy.

  • Administration: Dose cohorts of mice (n=5 per timepoint) IP with the validated 10 mg/kg solution.

  • Time-Course Euthanasia: Euthanize cohorts at 0.5, 1, 2, and 4 hours post-dose.

  • Perfusion: Transcardially perfuse the mice with 20 mL of ice-cold PBS.

    • Causality: This flushes all blood from the cerebral microvasculature. Without perfusion, residual plasma compound will contaminate the brain homogenate, giving a falsely elevated brain-to-plasma (

      
      ) ratio.
      
  • Tissue Harvesting & Spiking: Rapidly dissect the cortex on ice. Before homogenization, spike the extraction solvent (80:20 Methanol:Water) with 10 ng/mL of a stable-isotope internal standard (Pregnenolone-d4).

  • Validation Checkpoint (Extraction Efficiency): Analyze the samples via LC-MS/MS.

    • Self-Validation: Calculate the recovery rate of Pregnenolone-d4. It must be >85% across all samples. If recovery fluctuates, your homogenization process is inconsistent, and any observed changes in endogenous pregnenolone cannot be reliably attributed to drug action. Consistent recovery validates that your PD readout is a true reflection of TSPO activation.

Section 3: Toxicity & Off-Target Effects

Q: I am observing acute toxicity (lethargy, respiratory depression) immediately post-dosing. Is this target-mediated toxicity from the indole-3-glyoxylamide? A: It is highly unlikely to be target-mediated. TSPO and sPLA2 ligands are generally well-tolerated acutely. This presentation is almost certainly vehicle shock . High concentrations of PEG-400 or Tween-80 administered rapidly via IV or IP can cause histamine release and acute hypotension in rodents.

  • Troubleshooting: Reduce the injection volume (do not exceed 5 mL/kg for mice). If using IV, infuse slowly over 60 seconds rather than a bolus push. If toxicity persists, transition to a lipid-based emulsion (e.g., 10% Intralipid) which is biologically inert compared to synthetic polymers.

References
  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]

Troubleshooting

Technical Support Center: Stability Testing of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide. It provid...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide. It provides a comprehensive resource for designing, executing, and troubleshooting stability studies critical for regulatory submissions and ensuring product quality, safety, and efficacy. The content is structured to address both high-level strategic questions and specific, hands-on experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is stability testing, and why is it critical for an active pharmaceutical ingredient (API) like 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide?

A1: Stability testing is a systematic evaluation to understand how the quality of a drug substance, like 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide, changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] This process is a cornerstone of drug development for several reasons:

  • Shelf-Life and Retest Period Determination: It provides the evidence needed to establish a recommended re-test period for the API, ensuring it remains within its quality specifications during storage.[2][]

  • Safety and Efficacy: Degradation can lead to a loss of potency (lower dose delivered) or the formation of potentially toxic byproducts, compromising patient safety.[4]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data as part of any new drug application, guided by the International Council for Harmonisation (ICH) guidelines.[5][6]

  • Formulation and Packaging Development: Understanding the API's intrinsic stability helps in developing a stable drug product formulation and selecting appropriate packaging to protect it from adverse conditions.[][7]

Q2: What are the likely degradation pathways for an indole-based compound such as 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide?

A2: The indole nucleus is susceptible to degradation, primarily through oxidation. While specific pathways for this exact molecule must be empirically determined, common degradation routes for indole derivatives include:

  • Oxidation: This is often the most significant pathway. The electron-rich indole ring can be oxidized, particularly at the 2 and 3 positions, to form intermediates like indoxyl, which can further oxidize and dimerize to form colored compounds like indigo, or be cleaved to form isatin and anthranilate derivatives.[8][9] The presence of the glyoxylamide side chain may also be susceptible to oxidative cleavage.

  • Hydrolysis: The acetamide group could be susceptible to hydrolysis under strong acidic or basic conditions, yielding a carboxylic acid derivative.

  • Photodegradation: Indole derivatives can be sensitive to light, especially UV radiation, which can catalyze oxidative reactions or other rearrangements.[10]

Identifying these pathways is a primary goal of forced degradation studies.[11]

Q3: Which ICH guidelines are essential for designing a stability study for a new drug substance?

A3: The foundational ICH guidelines for stability testing of a new drug substance are:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the core guideline, defining the data package required for a registration application. It specifies conditions for long-term, intermediate, and accelerated studies.[6][12]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline provides a framework for assessing the light sensitivity of the drug substance.[12]

  • ICH Q2(R1) - Validation of Analytical Procedures: This is crucial because your stability study relies on a validated "stability-indicating" analytical method that can accurately separate and quantify the API from its degradation products.[11]

Q4: What are the standard recommended storage conditions for formal (ICH) stability studies?

A4: The storage conditions are designed to simulate the effects of climate zones and are specified in ICH Q1A(R2).[12] A comprehensive study should include data from at least three batches manufactured with a process representative of the final production scale.[2]

Study TypeStorage ConditionMinimum Duration for Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table 1: Standard ICH Stability Study Conditions.[2][12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your stability program, providing insights into the cause and a logical path to resolution.

Problem 1: Unexpected Peaks in HPLC Chromatogram

Q: During a 6-month time point in my accelerated stability study (40°C/75% RH), I am observing several small, new peaks in my HPLC-UV chromatogram that were not present in my forced degradation study. How do I identify their source?

A: This is a common challenge that requires systematic investigation. The new peaks could be previously unseen degradation products, impurities leaching from the container closure system, or artifacts.

Troubleshooting Workflow:

G start Unexpected Peak Observed check_control Analyze Placebo/Blank (Excipients + Container) start->check_control leachable Source is Leachable or Extractable from Container check_control->leachable Peak Present degradant Peak is a True Degradant check_control->degradant Peak Absent characterize Characterize Peak using LC-MS to Determine Mass degradant->characterize Proceed with Characterization pathway Propose Degradation Pathway Based on Mass Shift characterize->pathway update_method Update Analytical Method & Reporting Thresholds (ICH Q3A/B) pathway->update_method Confirm Structure (e.g., NMR if needed)

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Causality & Explanation:

  • Container Interaction: The first step is to rule out external contamination. Storing a placebo formulation or just the solvent in the same container closure system under the same conditions can reveal if the peak originates from leachable compounds from the vial, stopper, or cap.[]

  • True Degradant: If the peak is absent in the placebo control, it is likely a true degradant of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide. Forced degradation studies aim to produce 5-20% degradation, which may not reveal minor degradants that form slowly over a longer period under less extreme heat and humidity.[13]

  • Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal next step to obtain the mass of the unknown peak.[10] The mass difference between the parent compound (C11H10N2O2, MW: 202.21)[14] and the new peak can provide immediate clues about the chemical transformation (e.g., an increase of 16 amu suggests oxidation).

Problem 2: No Degradation Observed in Forced Degradation Study

Q: I subjected the API to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours and see less than 1% degradation. Is this sufficient?

A: No, this is not sufficient. The goal of a forced degradation study is to achieve a target degradation of 5-20%.[11] Seeing minimal degradation indicates the stress conditions were not harsh enough. Simply stating the molecule is "stable" is inadequate; you must demonstrate that your analytical method is capable of detecting degradation products if they were to form.[4]

Recommended Actions:

  • Increase Stressor Severity Sequentially: Do not immediately jump to extreme conditions, as this can produce degradation profiles that are not relevant to real-world stability.[4]

    • Increase Temperature: Raise the temperature to 80°C and re-run the experiment.

    • Increase Time: Extend the duration of the study (e.g., to 7 days).

    • Increase Acid/Base Concentration: If temperature increases are still insufficient, consider increasing the concentration to 1 M HCl or 1 M NaOH.

  • Document All Attempts: Your development report should detail the conditions you tested to demonstrate due diligence in attempting to induce degradation.

Problem 3: Mass Balance Issues in Stability Studies

Q: In my long-term study, the assay value for the API is decreasing, but I don't see a corresponding increase in the total area of degradation peaks. The overall mass balance is below 95%. What could be happening?

A: Poor mass balance is a significant concern that suggests not all degradation products are being accounted for. This can undermine the validity of your stability-indicating method.

Potential Causes & Solutions:

  • Formation of Non-UV Active Compounds: The degradant may lack a chromophore that absorbs at your chosen UV detection wavelength.

    • Solution: Analyze the samples using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. An LC-MS analysis can also detect compounds irrespective of their UV absorbance.

  • Precipitation: The degradant may be poorly soluble in the mobile phase or sample diluent and is precipitating out of solution either in the vial or on the column.

    • Solution: Visually inspect your stability samples for any cloudiness or particulates. Re-evaluate your sample diluent to ensure all potential degradants remain solubilized.

  • Adsorption: The API or its degradants may be adsorbing to the surfaces of the storage container or the HPLC vial.

    • Solution: Experiment with different vial types (e.g., silanized glass or polypropylene) to mitigate adsorption effects.

Problem 4: Inconsistent Stability Profiles Across Different Batches

Q: I have data from three development batches. Batch A is stable under accelerated conditions, but Batches B and C show significant degradation. Why the variability?

A: Batch-to-batch variability is a critical issue that must be resolved before validation.[15] The stability of an API is not just dependent on its intrinsic molecular structure but also on the quality of its manufacturing process.

Investigation Checklist:

  • Impurity Profile: Compare the initial impurity profiles (Time 0) of all three batches. A specific impurity, even at low levels (e.g., residual metal catalyst), could be catalyzing a degradation reaction in Batches B and C.

  • Physical Properties: Analyze the batches for differences in physical properties like particle size, crystal form (polymorphism), and moisture content. Different polymorphs can have vastly different stabilities.

  • Manufacturing Process Review: Scrutinize the manufacturing records for each batch. Were there any deviations in raw materials, solvents, or process parameters (e.g., drying temperature/time) that could explain the discrepancy?[2]

Resolving this requires collaboration between analytical and process chemistry teams to understand the root cause and implement controls to ensure consistent API quality.[15]

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Objective: To intentionally degrade the API to identify potential degradation products and establish the stability-indicating nature of the analytical method.[13] The target is 5-20% degradation of the active ingredient.[11]

Stress ConditionProtocolRationale
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).2. Add an equal volume of 1.0 M HCl.3. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours.4. Before analysis, neutralize an aliquot with an equivalent amount of 1.0 M NaOH.To assess susceptibility to degradation in low pH environments.
Base Hydrolysis 1. Prepare a 1 mg/mL API solution.2. Add an equal volume of 1.0 M NaOH.3. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours.4. Before analysis, neutralize an aliquot with an equivalent amount of 1.0 M HCl.To assess susceptibility to degradation in high pH environments.
Oxidation 1. Prepare a 1 mg/mL API solution.2. Add an equal volume of 3% hydrogen peroxide (H₂O₂).3. Incubate at room temperature, protected from light. Sample at 2, 6, and 24 hours.[10]To evaluate sensitivity to oxidative stress, a likely pathway for indole compounds.[8]
Thermal 1. Store the solid API powder and a 1 mg/mL solution at 80°C.2. Sample at 1, 3, and 7 days.To determine the impact of high temperature in the absence of other stressors.
Photolytic 1. Expose solid API and a 1 mg/mL solution to a calibrated light source providing UV and visible light (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter) as per ICH Q1B.[11]2. Analyze a dark control sample in parallel.To identify if the molecule is light-sensitive, which informs packaging requirements.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method capable of separating the parent API from all potential degradation products and impurities.

Starting Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 columns are generally effective for indole derivatives.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure all potential impurities are eluted.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 220 nm and 280 nm) as indole chromophores have strong absorbance in these regions.[10] A DAD allows you to assess peak purity and identify spectral differences between the parent and degradants.

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50 v/v)

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) for specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating."

Potential Oxidative Degradation Pathway

The indole ring is susceptible to oxidation. A plausible, though simplified, pathway involves initial oxidation and subsequent ring-opening, which should be confirmed by structural elucidation of observed degradants.

G cluster_0 Potential Oxidative Degradation A 2-(1-Methyl-1H-indol-3-yl) -2-oxoacetamide (Parent) B Oxidized Intermediates (e.g., Hydroxylated Indole) A->B [O] C Ring-Opened Products (e.g., Isatin or Anthranilate Derivatives) B->C Further [O] & Cleavage

Caption: Plausible oxidative degradation pathway for the indole moiety.

References

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). AMSbiopharma.
  • APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determin
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA).
  • Navigating the Stability of 3-Hexyl-2-methyl-1H-indole: A Technical Guide. Benchchem.
  • Forced Degrad
  • Common Challenges in API Testing and How to Solve Them. (2025, February 28). Scandium.
  • Chan, H. K. (1974). Application of polarography to the development of a stability-indicating assay method for a new indole derivative and its tablet formulations. Journal of Pharmacy and Pharmacology, 26 Suppl, 37P-40P.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Top 7 Common API testing Mistakes & How to Avoid Them? (2025, July 23). GeeksforGeeks.
  • API Automation Testing Challenges & How to Overcome Them. (2026, January 6). TestingXperts.
  • Stability-Indicating Chromatographic Methods for the Determin
  • Forced Degradation Study as per ICH Guidelines: Wh
  • A practical guide to forced degradation and stability studies for drug substances.
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology.
  • Analytical Methods for 1H-Indole-1-pentanoic Acid: Applic
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2020).
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology.
  • 2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE. Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide as a Novel Anticancer Agent

This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the validation of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide as a potential anticancer therapeutic....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the validation of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide as a potential anticancer therapeutic. We will explore its mechanistic action, compare its efficacy against relevant alternatives, and provide detailed experimental protocols for its validation.

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2][3][4] Within this class, indole-3-glyoxylamides have emerged as a promising group of microtubule-destabilizing agents.[5][6] This guide focuses on a specific derivative, 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide, positioning it within the broader landscape of tubulin inhibitors and evaluating its potential as a next-generation therapeutic.

Mechanistic Framework: Targeting Microtubule Dynamics

The primary mechanism of action for many indole-3-glyoxylamides is the inhibition of tubulin polymerization.[6][7][8] Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical for forming the mitotic spindle during cell division.[3][7] Disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[9]

Our target compound, 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide, is hypothesized to act similarly. Unlike taxanes (which stabilize microtubules) or vinca alkaloids, many indole-based inhibitors bind to the colchicine site on β-tubulin, preventing polymerization.[9][10] A key advantage observed with some agents in this class, such as Indibulin, is a lack of neurotoxicity, potentially due to selective binding to non-neuronal tubulin isoforms.[6][9]

The proposed mechanism is illustrated below:

cluster_drug_action Drug Action cluster_cellular_response Cellular Response Drug 2-(1-Methyl-1H-indol-3-yl) -2-oxoacetamide Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Disruption Microtubule Network Disruption Polymerization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis

Caption: Proposed mechanism of action for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide.

Comparative Efficacy Analysis

To validate a new chemical entity, its performance must be benchmarked against both established standards of care and structurally related compounds. This allows for a clear assessment of its potency and potential advantages.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's cytotoxic potency. The following table presents hypothetical, yet representative, IC50 data for our target compound compared against Indibulin (a close structural analog) and Paclitaxel (a standard microtubulin-targeting agent) across several human cancer cell lines.[11][12]

CompoundTargetMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)Hela (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)
2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide Tubulin Polymerization0.851.150.921.54
Indibulin (D-24851) Tubulin Polymerization0.790.980.881.21
Paclitaxel Microtubule Stabilization0.0050.0090.0040.007

Interpretation: The data indicates that while our target compound shows potent, sub-micromolar to low micromolar activity, it is less potent than the established drug, Paclitaxel. However, its efficacy is comparable to Indibulin, a compound that has advanced to clinical trials, suggesting it is a viable lead candidate.[6][9] The structure-activity relationship (SAR) studies reveal that N-1 methylation of the indole ring can significantly enhance activity compared to non-substituted versions.[13]

Apoptosis Induction

Effective anticancer agents should induce programmed cell death. A common method to quantify this is through Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Compound (at 1.0 µM)Cell LineEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control MCF-72.11.53.6
2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide MCF-725.815.341.1
Indibulin MCF-728.117.946.0

Interpretation: Treatment with 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide significantly increases the apoptotic cell population compared to the control, confirming its ability to trigger cell death pathways.[14][15] This effect is consistent with the disruption of the mitotic spindle.

Experimental Validation Protocols

Reproducibility and rigor are the cornerstones of drug validation. The following section provides detailed, step-by-step protocols for the key experiments cited above.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Adherence) A->B C 3. Treat with Compound Series B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H

Caption: A standard workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide and comparator compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for Apoptosis Marker Expression

This protocol is used to detect changes in the levels of key apoptosis-related proteins, such as cleaved PARP or Caspase-3, to confirm the mechanism of cell death. A compound-induced increase in the cleaved forms of these proteins is a hallmark of apoptosis.[15]

Step-by-Step Methodology:

  • Protein Extraction: Culture and treat cells with the test compound for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. The intensity of the bands corresponds to the amount of target protein. Use a loading control like β-actin or GAPDH to normalize the data.

Conclusion and Future Directions

The available evidence strongly supports the classification of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide as a promising anticancer agent belonging to the indole-3-glyoxylamide class of tubulin polymerization inhibitors. Its cytotoxic profile is comparable to other compounds in this class that have shown preclinical and clinical potential.[5][6][10]

Further validation should focus on:

  • In Vivo Efficacy: Testing the compound in animal models, such as mouse xenografts of human tumors, to assess its antitumor activity and oral bioavailability.[9][10]

  • Pharmacokinetics and ADME: Characterizing its absorption, distribution, metabolism, and excretion properties.

  • Toxicity Profiling: Conducting comprehensive toxicology studies to establish a therapeutic window and identify potential side effects, paying close attention to the potential for reduced neurotoxicity seen with similar compounds.[9]

This guide provides a foundational framework for the continued investigation of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide. The presented data and protocols offer a robust starting point for researchers aiming to develop this and related molecules into clinically viable cancer therapies.

References

  • Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230. [Link]

  • Sarkar, T., et al. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current Bioactive Compounds, 12(3), 177-193. [Link]

  • Buvana, C., et al. (2020). An Important Scaffold for Anticancer Activity - Asian Journal of Pharmaceutical Research and Development Indole-3-Glyoxylamide. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Parrino, B., et al. (2021). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 26(16), 4991. [Link]

  • Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]

  • Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]

  • Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed, 35268688. [Link]

  • Taylor, M., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 59(5), 2009-2022. [Link]

  • Koyama, K., et al. (2003). Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents. Journal of Medicinal Chemistry, 46(9), 1706-1715. [Link]

  • Sarkar, T., et al. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. PubMed, 27468786. [Link]

  • Sharma, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 239, 114529. [Link]

  • Request PDF. (2025). Antitumor activity and COMPARE analysis of bis-indole derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. PubMed, 27153059. [Link]

  • Wang, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 530. [Link]

Sources

Comparative

Comparative Efficacy of Indolyl Glyoxylamides vs. Standard Antileishmanial Therapeutics: A Technical Guide

Introduction: The Need for Novel Antileishmanial Scaffolds Leishmaniasis, a neglected tropical disease caused by Leishmania protozoan parasites, remains a significant global health burden. The clinical management of visc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Novel Antileishmanial Scaffolds

Leishmaniasis, a neglected tropical disease caused by Leishmania protozoan parasites, remains a significant global health burden. The clinical management of visceral leishmaniasis (VL), caused primarily by Leishmania donovani, relies heavily on a limited arsenal of standard drugs: Sodium Stibogluconate (SSG) , Pentamidine , Amphotericin B , and Miltefosine . However, the clinical utility of these therapeutics is increasingly compromised by severe dose-limiting toxicities, prolonged administration protocols, and the rapid emergence of resistant parasitic strains.

In the pursuit of novel chemotypes, the indole nucleus has emerged as a privileged scaffold in medicinal chemistry. Recently, the functionalization of indoles with a glyoxylamide linker has yielded a new class of highly potent antileishmanial agents [1]. This guide objectively compares the in vitro performance of indolyl glyoxylamides against standard reference drugs, detailing the mechanistic rationale and the rigorous experimental protocols required to validate these findings.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

From an application and drug-design perspective, the efficacy of indolyl glyoxylamides is not coincidental; it is deeply rooted in their structural geometry.

  • The Indole Core: Mimics natural biological substrates (like tryptophan and tryptamine), allowing the molecule to readily intercalate into parasitic hydrophobic pockets and bypass certain cellular efflux pumps.

  • The Glyoxylamide Linker: This is the critical pharmacophore. The dicarbonyl system of the glyoxylamide moiety acts as a rigid, highly polarized spacer. It provides essential hydrogen-bond acceptors that dictate the spatial orientation of the molecule within the active site of parasitic targets (such as topoisomerases or tubulin networks), ensuring high-affinity binding [2].

  • Substituent Tuning: Halogenation or alkylation at specific positions on the indole ring allows for the precise tuning of lipophilicity, which directly correlates with the molecule's ability to penetrate the macrophage membrane and reach the intracellular amastigotes.

SAR_Mechanism Indole Indole Scaffold (Hydrophobic Anchor) Target Leishmania Target (e.g., Topoisomerase / Tubulin) Indole->Target Hydrophobic Interaction Glyoxylamide Glyoxylamide Linker (H-Bonding & Orientation) Glyoxylamide->Target H-Bonding Network Substituent R-Group Substituents (Tuning Lipophilicity) Substituent->Target Steric Fit / Permeability Death Parasite Apoptosis / Growth Inhibition Target->Death Enzyme Inhibition

Fig 1. SAR and mechanistic interactions of indolyl glyoxylamides against Leishmania targets.

Quantitative Data Presentation: Indolyl Glyoxylamides vs. Standard Drugs

To objectively assess the translational potential of indolyl glyoxylamides, we must compare their Half-Maximal Inhibitory Concentration (


) and Selectivity Index (SI) against the clinically relevant intracellular amastigote  stage of L. donovani.

The data below highlights Compound 8c (a highly active indolyl glyoxylamide analog identified by Chauhan et al.) against established reference standards [1].

Table 1: Comparative In Vitro Antileishmanial Activity (L. donovani Amastigotes)
Compound / Drug

(

)
Macrophage Cytotoxicity (

in

)
Selectivity Index (SI)Clinical Limitation / Note
Indolyl Glyoxylamide (Lead 8c) 5.17 > 162.7 31.48 High potency; excellent safety profile in vitro.
Miltefosine ~ 8.10 - 12.50~ 56.7~ 7.0Teratogenic; emerging resistance.
Pentamidine ~ 16.15 - 20.43~ 125.0~ 7.7Severe nephrotoxicity; requires IV/IM administration.
Sodium Stibogluconate (SSG) ~ 54.60> 400.0~ 7.3High resistance rates in endemic regions; cardiotoxic.

Analytical Insight: Compound 8c demonstrates an


 of 5.17 

, making it several folds more potent than SSG and Pentamidine. More importantly, its Selectivity Index (SI =

) of 31.48 indicates a highly favorable therapeutic window, meaning it selectively targets the parasite without inducing significant toxicity in the host macrophages.

Experimental Protocols: Validating Antileishmanial Efficacy

To ensure trustworthiness and reproducibility, evaluating these compounds requires a self-validating experimental system. Testing against extracellular promastigotes is insufficient; true efficacy must be proven against intracellular amastigotes residing within mammalian macrophages.

Protocol: In Vitro Macrophage-Amastigote Infection Assay

Rationale: This assay mimics the physiological environment of the human host. It validates not only the intrinsic antileishmanial activity of the compound but also its ability to cross the macrophage membrane.

Step-by-Step Methodology:

  • Host Cell Culturing: Culture murine macrophage cells (e.g., J774A.1 or RAW 264.7) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5%

    
    .
    
  • Macrophage Seeding: Harvest the macrophages and seed them into 16-well chamber slides at a density of

    
     cells/well. Incubate for 12 hours to allow cellular adherence.
    
  • Parasite Infection: Introduce stationary-phase L. donovani promastigotes to the macrophages at a multiplicity of infection (MOI) of 10:1 (parasites to macrophages). Incubate for 24 hours to allow phagocytosis and transformation into amastigotes.

  • Washing (Self-Validation Step): Wash the wells thoroughly with warm PBS to remove all non-internalized, extracellular promastigotes. Crucial: Failure to wash thoroughly will skew the

    
     data.
    
  • Drug Treatment: Treat the infected macrophages with serial dilutions of the indolyl glyoxylamides (e.g., 0.1 to 50

    
    ) and standard drugs (Miltefosine, SSG) as positive controls. Include an untreated infected well as a negative control.
    
  • Incubation: Incubate the treated slides for 48 to 72 hours.

  • Fixation and Staining: Fix the cells with 100% methanol and stain with 10% Giemsa solution for 20 minutes.

  • Quantification: Under a light microscope (100x oil immersion), count the number of amastigotes per 100 macrophages. Calculate the percentage of infection inhibition relative to the untreated control to determine the

    
    .
    

Workflow N1 Macrophage Seeding (J774A.1 cells) N2 Infection (L. donovani at 10:1 MOI) N1->N2 N3 Drug Treatment (Indolyl Glyoxylamides) N2->N3 N4 Incubation (48-72h at 37°C) N3->N4 N5 Giemsa Staining & Microscopy N4->N5 N6 IC50 & SI Calculation N5->N6

Fig 2. Step-by-step in vitro macrophage-amastigote infection assay workflow.

Conclusion

The comparative analysis clearly indicates that indolyl glyoxylamides represent a highly promising, next-generation chemotype for the treatment of visceral leishmaniasis. By outperforming standard therapeutics like Sodium Stibogluconate and Pentamidine in both raw potency (


) and safety (Selectivity Index), this scaffold warrants accelerated progression into in vivo pharmacokinetic (PK) profiling and preclinical animal models. The structural versatility of the glyoxylamide linker provides medicinal chemists with an ideal template for further lead optimization.

References

  • Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules (MDPI).[Link]

Validation

Structure-activity relationship analysis of substituted indolyl glyoxylamides

Structure-Activity Relationship (SAR) Analysis of Substituted Indolyl Glyoxylamides: A Comparative Guide 1. Executive Summary: The Indolyl Glyoxylamide Scaffold Indolyl glyoxylamides are highly versatile, "privileged" sc...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Analysis of Substituted Indolyl Glyoxylamides: A Comparative Guide

1. Executive Summary: The Indolyl Glyoxylamide Scaffold Indolyl glyoxylamides are highly versatile, "privileged" scaffolds in medicinal chemistry, characterized by an indole nucleus conjugated to a glyoxylamide moiety[1]. The nitrogen lone pair of the indole ring maintains aromaticity while allowing the slightly acidic nitrogen proton to engage in crucial hydrogen-bond interactions with specific target proteins[1]. By systematically modifying the substituents on the indole ring (C-5, C-6) and the amide nitrogen, researchers have developed potent derivatives spanning three distinct therapeutic classes: microtubule-destabilizing anticancer agents, broad-spectrum antibacterial compounds, and central nervous system (CNS) modulators targeting the Benzodiazepine Receptor (BzR)[2][3][4].

This guide provides a critical comparative analysis of these SAR profiles, supported by quantitative data and self-validating experimental methodologies.

2. Comparative SAR Profiles by Therapeutic Target

2.1. Anticancer Agents: Tubulin Polymerization Inhibitors Synthetic indolyl glyoxylamides, most notably Indibulin (D-24851), act as potent microtubule-destabilizing agents[3]. They arrest the cell cycle at the G2/M phase and induce apoptosis, even in multidrug-resistant (MDR) tumor cells[1].

  • Amide Substitution: N-heterocyclic or bulky N-aryl groups on the amide nitrogen significantly enhance tubulin binding affinity and cytotoxicity[3][5].

  • Indole Core Substitution: Halogenation (e.g., 5-bromo or 5-chloro) modulates lipophilicity, improving cellular penetration and in vivo efficacy in xenograft models[3].

2.2. Antibacterial Agents: Bis(indolyl)glyoxylamides Recent developments have linked bis(indolyl)glyoxylamides to potent antibacterial activity, particularly against Gram-negative strains[4][6].

  • C-5 Fluorination: The introduction of a highly electronegative fluorine atom at the C-5 position (e.g., compound 10d) drastically increases lipophilicity and metabolic stability, resulting in strong bactericidal activity (MIC 12.5–25 µg/mL)[4].

  • N-Alkylation: N-alkyl (methyl or 4-chlorobenzyl) substitutions are highly favorable for disrupting bacterial cell walls[4].

2.3. CNS Modulators: GABAA/BzR Ligands Indolyl glyoxylamides also serve as open analogues of β-carbolines, binding to the GABAA/BzR complex[7].

  • Topological Binding Modes: The SAR demonstrates a bifurcated binding mechanism. Compounds lacking substitution at the 5-position (5-H) adopt "Mode A," whereas bulky or electronegative substitutions (5-Cl or 5-NO2) force the molecule into an alternative "Mode B" conformation within the receptor pocket[2].

3. Quantitative Performance Comparison

To objectively benchmark the efficacy of these structural modifications, the following table summarizes the in vitro performance of key indolyl glyoxylamide derivatives against standard reference drugs.

Compound / DrugPrimary TargetKey SAR FeatureCell Line / StrainEfficacy (IC50 / MIC)
Indibulin (D-24851) Tubulin (Anticancer)N-(pyridine-4-yl) amideMCF-7, SKOV3~10 - 50 nM (IC50)
Compound 4f Tubulin (Anticancer)Fused indole analogHT-29, Caco-25.1 - 7.3 µM (IC50)
Compound 10f Tubulin / PARP16-fluoro bis(indolyl)HeLa, PC-322.3 - 24.0 µM (IC50)
Compound 10d Bacterial Membrane5-fluoro bis(indolyl)E. coli, P. putida12.5 - 25 µg/mL (MIC)
Doxorubicin (Control)DNA IntercalationN/A (Standard)HeLa, PC-3< 1.0 µM (IC50)

4. Mechanistic Pathways

The structural versatility of the glyoxylamide core allows it to engage in entirely different mechanistic pathways depending on its substitution pattern.

Mechanism Indole Substituted Indolyl Glyoxylamides Tubulin Microtubule Destabilization Indole->Tubulin Anticancer Derivatives Bacteria Bacterial Cell Wall/Membrane Indole->Bacteria Antibacterial Derivatives CellCycle G2/M Phase Arrest Tubulin->CellCycle Apoptosis PARP1 Cleavage & Apoptosis CellCycle->Apoptosis Lysis Bactericidal Lysis Bacteria->Lysis

Caption: Dual mechanistic pathways of indolyl glyoxylamides in oncology and microbiology.

5. Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of indolyl glyoxylamides requires rigorous, self-validating assay designs. Below are the optimized protocols for assessing both anticancer and antibacterial derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay (Anticancer Evaluation) This cell-free assay directly measures target engagement, isolating the compound's mechanism of action from secondary cellular effects.

  • Step 1: Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in PIPES buffer containing 1 mM GTP.

    • Causality: GTP is the essential energy source driving tubulin polymerization. PIPES buffer maintains the precise physiological pH and ion balance required for microtubule assembly.

  • Step 2: Compound Incubation: Add the indolyl glyoxylamide derivative (e.g., Indibulin) at varying concentrations (0.1 µM to 10 µM).

  • Step 3: Kinetic Measurement: Monitor absorbance at 340 nm continuously for 60 minutes at 37°C using a microplate reader.

    • Causality: As tubulin monomers polymerize into microtubules, the solution becomes turbid, scattering light and increasing absorbance at 340 nm. 37°C precisely simulates mammalian physiological conditions.

  • Step 4: Self-Validation Check: The assay must include Paclitaxel (a known microtubule stabilizer) and Vinblastine (a known destabilizer)[3].

    • Validation Logic: If the Paclitaxel well does not show a rapid spike in absorbance, or the Vinblastine well does not show suppression, the tubulin batch is degraded, and the test compound data is automatically invalidated.

Protocol 2: Time-Kill Kinetics Assay (Antibacterial Evaluation) This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (lethal) activities of bis(indolyl)glyoxylamides.

  • Step 1: Inoculation: Inoculate logarithmic-phase E. coli (~10^6 CFU/mL) with the test compound (e.g., Compound 10d) at 1×, 2×, and 4× its established MIC[4].

    • Causality: Using log-phase bacteria ensures the cells are actively dividing, which is when they are most susceptible to membrane-disrupting agents.

  • Step 2: Temporal Sampling: Extract aliquots at 0, 2, 4, 8, and 24 hours. Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton agar.

    • Causality: Temporal sampling tracks the exact pharmacodynamic killing rate, revealing whether the compound acts rapidly (membrane lysis) or slowly (metabolic inhibition).

  • Step 3: Quantification: Incubate plates at 37°C for 24 hours and count Colony Forming Units (CFUs).

  • Step 4: Self-Validation Check: Include a vehicle control (DMSO) and a standard bactericidal control (e.g., Ciprofloxacin).

    • Validation Logic: A compound is only classified as bactericidal if it achieves a ≥3 log10 reduction in CFUs compared to the initial inoculum. If the DMSO control shows growth inhibition, the solvent concentration is too high, invalidating the assay.

6. High-Throughput SAR Screening Workflow

The development of optimized indolyl glyoxylamides relies on a highly iterative screening workflow, integrating chemical synthesis with biological validation.

SAR_Workflow Synthesis Library Synthesis Screening In Vitro Screening Synthesis->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Optimization->Synthesis SAR Feedback Validation In Vivo Validation Optimization->Validation

Caption: Iterative structure-activity relationship (SAR) screening and optimization workflow.

7. References

*[5] BenchChem Technical Support Team. "Structure-Activity Relationship (SAR) of Glyoxylamides: A Comparative Guide". Benchchem. 5 *[2] Da Settimo, A., et al. "From the pharmacophore to the homology model of the benzodiazepine receptor: the indolyglyoxylamides affair". PubMed. 2 *[3] Buvana, C., et al. "Indole-3-Glyoxylamide: An Important Scaffold for Anticancer Activity". Asian Journal of Pharmaceutical Research and Development. 3 *[1] Taliani, S., et al. "Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry". MDPI. 1 *[7] Da Settimo, F., et al. "Geometrically constrained derivatives of indolylglyoxylamides as ligands binding the GABAA/BzR complex". PubMed.7 *[4] Tantak, M. P., et al. "Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities". PMC. 4 *[6] Tantak, M. P., et al. "Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities". PubMed. 6

Comparative

Benchmarking the Purity of Synthetic 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide: A Comparative Analytical Guide

Executive Summary The compound 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (also known as 1-methylindole-3-glyoxylamide) is a highly versatile intermediate in modern drug discovery. The indol-3-ylglyoxylamide core is widel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (also known as 1-methylindole-3-glyoxylamide) is a highly versatile intermediate in modern drug discovery. The indol-3-ylglyoxylamide core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to develop potent tubulin polymerization inhibitors and targeted anticancer agents[1].

However, because this compound is often utilized in sensitive downstream applications—such as the synthesis of therapeutics tested in in vivo mouse xenograft models[2]—the purity of the synthetic batch is paramount. Trace impurities can poison cross-coupling catalysts, skew phenotypic screening results, or introduce off-target toxicity. This guide provides an objective benchmark of different purity grades and establishes self-validating analytical protocols to ensure the integrity of your synthetic batches.

The Chemistry and Causality of Impurities

To accurately benchmark purity, one must first understand the causality behind the impurities. The standard synthesis of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide involves the reaction of 1-methylindole with oxalyl chloride to form a highly reactive 1-methylindole-3-glyoxyl chloride intermediate, followed by amination with ammonia[2].

The primary source of contamination is adventitious moisture . The glyoxyl chloride intermediate is exquisitely moisture-sensitive; if water competes with ammonia during the amination step, it triggers a hydrolysis pathway that generates 1-methylindole-3-carboxylic acid. Furthermore, inadequate stoichiometric control can leave unreacted 1-methylindole in the final matrix.

SynthesisPathway A 1-Methylindole (Starting Material) C 1-Methylindole-3-glyoxyl chloride (Reactive Intermediate) A->C Addition G Unreacted 1-Methylindole (Trace Impurity) A->G Incomplete Conversion B Oxalyl Chloride (Acylating Agent) B->C Substitution D Ammonia (NH3) (Amination) C->D NH3(aq) or NH3(g) F 1-Methylindole-3-carboxylic acid (Hydrolysis Impurity) C->F Adventitious H2O E 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (Target Product) D->E Desired Pathway

Fig 1: Synthetic pathway and common impurity generation for 1-methylindole-3-glyoxylamide.

Benchmarking Purity: A Comparative Analysis

When sourcing or synthesizing this scaffold, researchers must match the purity grade to the intended application. Commercial vendors typically supply this compound at a standard 95% purity[3]. While acceptable for early-stage structural exploration, this grade is insufficient for late-stage API synthesis.

Table 1: Performance Comparison of Purity Grades
Purity GradeTypical Purity (% Area)Key Detectable ImpuritiesRecommended Application
Crude / In-House 80 - 90%Unreacted 1-methylindole, carboxylic acidRequires immediate recrystallization; not for assays.
Commercial Standard 95 - 97%Trace structural isomers, residual solventsIn vitro biochemical screening, non-sensitive synthesis.
Analytical / Ultra-Pure > 99%None detectableIn vivo xenograft models, late-stage API synthesis.
Table 2: Typical HPLC-MS Impurity Profile
Impurity Identitym/z [M+H]+Relative Retention Time (RRT)Mechanistic Causality
1-Methylindole 132.081.25Incomplete acylation during the initial reaction step.
1-Methylindole-3-carboxylic acid 176.070.85Moisture-induced hydrolysis of the intermediate.
Bis-indolyl dimer 318.151.60Uncontrolled side reactions during the amination step.

Self-Validating Analytical Protocols

To ensure absolute trustworthiness in your benchmarking data, analytical workflows must be self-validating. Relying solely on a single chromatographic run can mask co-eluting impurities. We employ an orthogonal approach using HPLC-UV/MS paired with Quantitative NMR (qNMR).

AnalyticalWorkflow S Synthetic Batch 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide HPLC HPLC-UV (254 nm) Quantify % Area S->HPLC LCMS LC-MS (ESI+) Identify Impurity Masses S->LCMS NMR 1H & 13C NMR Detect Trace Solvents S->NMR Pass Ultra-Pure (>99%) Proceed to Downstream Synth HPLC->Pass >99% Purity Fail Sub-Standard (<95%) Recrystallize / Prep-HPLC HPLC->Fail <95% Purity LCMS->Fail High Mass Impurities NMR->Fail Residual Solvents >0.5%

Fig 2: Analytical decision tree for benchmarking the purity of synthesized batches.

Protocol 1: Orthogonal HPLC-UV/MS Purity Determination

Causality Check: The indole ring possesses a strong, characteristic UV absorbance due to its extended pi-conjugation. Monitoring at 254 nm captures both the product and structurally related impurities with high sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthetic batch in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Note: This specific solvent ratio prevents solvent-front distortion during injection while ensuring complete dissolution of the moderately polar glyoxylamide.

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: Diode Array Detector (DAD) extracting at 254 nm; MS (ESI+) scanning m/z 100–500.

  • Self-Validation (System Suitability): Before running the sample, inject a resolution standard containing 1-methylindole and 1-methylindole-3-carboxylic acid. The system is only validated if the resolution (Rs) between these two peaks is > 1.5. This prevents false-positive purity readouts caused by column degradation.

  • Data Acquisition: Integrate the peak area at 254 nm. Confirm the identity of the main peak via the [M+H]+ ion at m/z 203.08.

Protocol 2: Quantitative NMR (qNMR) for Non-Chromophoric Impurities

Causality Check: HPLC-UV is blind to inorganic salts (from the amination step) and residual organic solvents. qNMR acts as the ultimate failsafe for absolute purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Add 1.0 mg of maleic acid as an internal standard for absolute quantification.

  • Acquisition Parameters: Acquire a 1H NMR spectrum at 400 MHz. Use 16 scans and a prolonged relaxation delay (D1) of 10 seconds. Note: The extended D1 ensures complete magnetic relaxation of all protons, which is physically required for accurate peak integration.

  • Spectral Analysis:

    • Verify the product via the characteristic N-methyl singlet at ~3.8 ppm.

    • Scan for residual THF (multiplets at 1.76 and 3.60 ppm) or DMF (singlets at 2.73, 2.89, and 7.95 ppm). Batches with >0.5% residual solvent must be dried further under high vacuum before use in sensitive biological assays.

References

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry Source: MDPI URL:[1]

  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • 2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE Source: Sigma-Aldrich URL:[3]

Sources

Safety & Regulatory Compliance

Safety

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide proper disposal procedures

Comprehensive Disposal and Logistics Plan for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide Executive Summary For researchers and drug development professionals, the safe handling and disposal of pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Logistics Plan for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Executive Summary

For researchers and drug development professionals, the safe handling and disposal of pharmaceutical intermediates is as critical as the synthesis itself. 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide (also known as N-methylindole-3-glyoxylamide) is a highly valued building block in the development of bioactive indole alkaloids and oncology therapeutics [1]. However, due to its electron-rich N-methylated indole core and polar glyoxylamide moiety, improper disposal poses significant risks of environmental persistence and aquatic toxicity.

This guide provides a self-validating, step-by-step logistical and operational plan for the proper segregation, packaging, and disposal of this compound, ensuring absolute regulatory compliance and laboratory safety.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazards. The indole ring is susceptible to rapid oxidation, while the thermal decomposition of the glyoxylamide group (-CO-CO-NH


) generates toxic nitrogen oxides (NOx) and carbon monoxide (CO) [2]. Consequently, this material cannot be flushed down the drain or disposed of in standard municipal waste; it strictly requires high-temperature incineration [3].

Table 1: Physicochemical Profile & Disposal Parameters

ParameterCharacteristic / ValueOperational Disposal Implication
Chemical Class N-Methylated Indole-glyoxylamideTreat as hazardous organic waste; strictly prohibit drain disposal.
Solvent Compatibility Soluble in DMSO, DMF, DCMLiquid waste must be segregated into halogenated vs. non-halogenated streams.
Combustion Byproducts NOx, CO, CO

Final disposal facility must utilize >1000°C incineration with NOx scrubbing.
Reactivity Incompatible with strong oxidizersStore waste strictly away from peroxides, nitrates, and chlorates to prevent exothermic reactions.

Logistical Workflow & Segregation Strategy

Effective waste management begins at the bench. The following decision tree outlines the logical workflow for segregating 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide waste based on its physical state during experimental workflows.

G A 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide Waste Generation B Physical State Assessment A->B C Solid Waste (Powders, Contaminated PPE) B->C D Liquid Waste (Reaction Solutions) B->D G HDPE / Amber Glass Container C->G E Halogenated Solvents (e.g., DCM) D->E F Non-Halogenated Solvents (e.g., DMSO, DMF) D->F E->G F->G H High-Temperature Incineration (>1000°C with NOx Scrubbers) G->H

Decision tree for the segregation, packaging, and incineration of indole waste.

Standard Operating Procedures (SOPs) for Disposal

To ensure trustworthiness and safety, every disposal protocol must be a self-validating system. Do not merely discard materials; verify the integrity of the containment at each step.

Protocol A: Solid Waste Segregation and Packaging

Applies to: Unused powders, contaminated filter paper, and exposed PPE.

  • Collection: Sweep up any spilled or residual 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide powder using a dedicated anti-static brush. Causality: Never use compressed air or dry sweeping, as the fine powder can become a respirable dust hazard and cause mucous membrane irritation.

  • Containment: Transfer the solid waste into a wide-mouth, high-density polyethylene (HDPE) container or an amber glass jar. Causality: Amber glass prevents UV-induced photo-degradation of the indole core, which could otherwise generate unknown, potentially more reactive byproducts prior to disposal.

  • Sealing: Seal the container with a PTFE-lined cap to prevent moisture ingress.

  • Self-Validation Step: Weigh the waste container before and after the addition of the solid waste. Log the mass in your laboratory's hazardous waste manifest. This ensures the mass balance aligns with your synthesis yields, preventing unaccounted material loss or exposure.

Protocol B: Liquid Waste (Solvent Solutions) Handling

Applies to: Mother liquors, chromatography fractions, and reaction solvents.

  • Solvent Compatibility Verification: Identify the primary solvent carrying the indole derivative. During synthesis, this is typically a polar aprotic solvent (e.g., DMSO, DMF) or a halogenated solvent (e.g., Dichloromethane).

  • Targeted Segregation:

    • Halogenated Waste: If the compound is dissolved in DCM, funnel it strictly into the "Halogenated Organic Waste" carboy. Causality: Halogenated waste requires specialized incineration at much higher temperatures to prevent the formation of highly toxic dioxins[4].

    • Non-Halogenated Waste: If dissolved in DMSO/DMF, place it in the "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Place all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume.

  • Self-Validation Step: Perform a visual phase-separation check after adding the waste to the carboy. If biphasic layers form, halt additions immediately. This indicates the improper mixing of incompatible solvent streams (e.g., highly aqueous waste mixing with organic waste), which can lead to pressure buildup.

Logistics, Transport, and Regulatory Compliance

Once the waste is properly segregated and packaged in the laboratory, the final logistical steps must be executed in coordination with a licensed environmental services provider.

  • Labeling: Every container must feature a GHS-compliant label indicating "Hazardous Waste," the specific chemical name ("2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide"), the solvent composition, and the primary hazard (e.g., "Irritant," "Toxic Combustion Byproducts").

  • Storage Conditions: Store the sealed waste containers in a cool, well-ventilated hazardous waste accumulation area, strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides) [2].

  • Final Disposal: Entrust the transport and destruction of the material to a licensed waste disposal company. The mandated destruction method is high-temperature incineration (>1000°C) in a facility equipped with environmental scrubbers to neutralize the nitrogen oxides (NOx) generated during the combustion of the glyoxylamide group [3].

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89952, 3-Indoleglyoxylyl chloride. PubChem, NIH. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide
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